molecular formula C7H8N2S B2456670 2H,3H,4H-pyrido[4,3-b][1,4]thiazine CAS No. 162653-08-9

2H,3H,4H-pyrido[4,3-b][1,4]thiazine

Cat. No.: B2456670
CAS No.: 162653-08-9
M. Wt: 152.22
InChI Key: SNEVQWCTDCALIL-UHFFFAOYSA-N
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Description

2H,3H,4H-Pyrido[4,3-b][1,4]thiazine ( 162653-08-9) is a chemical compound with the molecular formula C7H8N2S and a molecular weight of 152.22 g/mol . This fused heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery. Compounds featuring the pyridothiazine core have been investigated for their diverse biological activities. Early research into this structural class identified potential as anticancer agents, with studies showing that certain pyrido[4,3-b][1,4]thiazines can affect the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia . More recent studies on analogous structures highlight that the dihydropyridothiazinone scaffold exhibits promising antibacterial, anticancer, and antifungal bioactivity . Furthermore, specific derivatives have demonstrated significant activity against parasites such as Trypanosoma brucei , the causative agent of African Sleeping Sickness, indicating its value in neglected tropical disease research . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEVQWCTDCALIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of Pyrido[4,3-b][1,4]thiazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the biological activity, synthesis, and therapeutic potential of pyrido[4,3-b][1,4]thiazine derivatives. It is designed for researchers in medicinal chemistry and pharmacology.

Technical Whitepaper | Version 1.0

Executive Summary

The pyrido[4,3-b][1,4]thiazine scaffold represents a privileged heterocyclic system in medicinal chemistry, fusing a pyridine ring with a 1,4-thiazine moiety. This fusion creates a planar, electron-rich pharmacophore capable of diverse non-covalent interactions with biological targets, including kinases and DNA.

While less explored than their benzo-fused counterparts (phenothiazines), pyrido[4,3-b][1,4]thiazines exhibit distinct electronic profiles due to the pyridine nitrogen, which enhances water solubility and alters metabolic stability. Primary research identifies this scaffold as a potent template for anticancer agents (specifically leukemia models) and antimicrobial therapeutics .

Chemical Architecture & Structural Insights

The core structure consists of a pyridine ring fused to a 1,4-thiazine ring across the b-bond (C3-C4 of the pyridine).

Key Pharmacophoric Features:
  • Pyridine Nitrogen (N-5): Acts as a hydrogen bond acceptor; critical for kinase hinge binding.

  • Thiazine Sulfur (S-1): Provides lipophilicity and potential for oxidative metabolism to sulfoxides/sulfones (which often alters activity profiles).

  • Thiazine Nitrogen (N-4): A secondary amine in the dihydro- form; a key site for alkylation to optimize bioavailability.

Structure-Activity Relationship (SAR) Logic

The biological activity is heavily modulated by substitutions at the 3-position (thiazine ring) and the 7-position (pyridine ring).

  • 7-Carbamate Substitution: Essential for anticancer potency in leukemia models.

  • 3-Alkyl/Aryl Groups: Modulate lipophilicity (LogP) and steric fit within enzyme active sites.

  • Oxidation State: The fully aromatic system vs. the dihydro- form drastically changes planarity and DNA intercalation potential.

Therapeutic Applications

Anticancer Activity (Primary Indication)

The most authoritative data on this specific isomer comes from the work of Temple et al., who synthesized a series of ethyl (5-amino-2H-pyrido[4,3-b][1,4]thiazin-7-yl)carbamates.

  • Target: L1210 lymphoid leukemia and P388 leukemia cells.

  • Mechanism: These planar tricyclic systems likely function as DNA intercalators or topoisomerase inhibitors, disrupting replication forks in rapidly dividing cells. The carbamate moiety suggests potential prodrug behavior or specific active site interaction.

  • Potency: Derivatives substituted at the 3-position (e.g., methyl, phenyl) showed significant inhibition of cell proliferation.

Table 1: Comparative Anticancer Potential of Thiazine Scaffolds

Scaffold IsomerPrimary TargetKey SubstituentVerified Activity
Pyrido[4,3-b][1,4]thiazine Leukemia (L1210) 7-Carbamate High (Inhibition of Mitosis)
Pyrido[2,3-b][1,4]thiazineEGFR Kinase3-Aryl groupsModerate
Phenothiazine (Benzo-fused)Dopamine ReceptorsN-Alkyl chainsHigh (Antipsychotic)
Antimicrobial & Antifungal Potential

While the [4,3-b] isomer is less characterized for antibiotics than the [2,3-b] isomer, the general "pyridothiazine" class exhibits broad-spectrum activity.

  • Mechanism: Interference with bacterial DNA gyrase (similar to quinolones) due to the structural homology with nalidixic acid cores.

  • Spectrum: Activity is generally higher against Gram-positive bacteria (S. aureus) than Gram-negative strains due to cell wall permeability.

Synthesis Workflow & Causality

The synthesis of pyrido[4,3-b][1,4]thiazines requires a strategic approach to ensure correct regiochemistry during the ring closure. The most robust method involves the Temple Protocol , utilizing a pyridine precursor with ortho-directed nucleophiles.

Causality in Synthetic Design:
  • Precursor Choice: We start with 4-chloro-5-nitropyridine derivatives.[1] The nitro group activates the C4-chlorine for nucleophilic displacement.

  • Reduction Strategy: Simultaneous reduction of the nitro group and a disulfide intermediate is more efficient than stepwise protection/deprotection.

  • Cyclization: Reaction with

    
    -haloketones exploits the high nucleophilicity of the newly formed thiol and amine groups to close the thiazine ring.
    
Validated Synthesis Pathway (DOT Diagram)

SynthesisWorkflow Start Start: Ethyl (6-amino-4-chloro- 5-nitropyridin-2-yl)carbamate Step1 Reaction with Thioacetate (Nucleophilic Substitution) Start->Step1 Displacement of Cl Inter1 Intermediate: Disulfide Derivative Step1->Inter1 Hydrolysis & Oxidation Step2 Catalytic Hydrogenation / Reduction (Nitro & Disulfide Reduction) Inter1->Step2 Reductive Cleavage Inter2 Key Synthon: 5-Amino-4-mercaptopyridine Step2->Inter2 Generates Nucleophiles (-SH, -NH2) Step3 Cyclization with Alpha-Halo Ketones (in Acetic Acid or EtOH/Reflux) Inter2->Step3 Condensation Final Target: Pyrido[4,3-b][1,4]thiazine Derivatives Step3->Final Ring Closure

Caption: Figure 1. The Temple Protocol for the regioselective synthesis of pyrido[4,3-b][1,4]thiazine derivatives from chloronitropyridine precursors.

Experimental Protocols

General Synthesis of 3-Substituted Pyrido[4,3-b][1,4]thiazines

Objective: To synthesize the core scaffold for SAR evaluation.

Reagents:

  • 5-Amino-4-mercaptopyridine derivative (Precursor)[1]

  • 
    -Bromoacetophenone (or equivalent 
    
    
    
    -halo ketone)
  • Glacial Acetic Acid[2]

  • Ethanol

Procedure:

  • Preparation: Dissolve 1.0 equivalent of the 5-amino-4-mercaptopyridine intermediate in glacial acetic acid (or 1:1 EtOH/Water for milder conditions).

  • Addition: Add 1.1 equivalents of the

    
    -halo ketone dropwise at room temperature.
    
  • Cyclization: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Isolation: Cool the reaction mixture. Neutralize with saturated NaHCO

    
    . The product often precipitates; filter and wash with cold water.
    
  • Purification: Recrystallize from ethanol/DMF.

Self-Validation Check:

  • Success Indicator: Disappearance of the thiol peak in IR (approx. 2550 cm

    
    ) and appearance of the cyclic C=N stretch.
    
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC


 values against L1210 leukemia cells.
  • Seeding: Plate L1210 cells at

    
     cells/well in 96-well plates using RPMI-1640 medium.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Incubate for 48 hours at 37°C/5% CO
    
    
    .
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate medium carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Future Outlook & Challenges

The pyrido[4,3-b][1,4]thiazine scaffold is under-utilized compared to quinolines or pteridines.

  • Challenge: The synthesis is multi-step and sensitive to oxidation (sulfur atom).

  • Opportunity: "Scaffold Hopping" from phenothiazine antipsychotics to this scaffold could yield drugs with reduced dopaminergic side effects but retained CNS activity.

  • Emerging Target: Investigation into EGFR kinase inhibition (based on homology to pyrido[2,3-b] analogues) is a high-potential avenue for solid tumor therapy.

References

  • Temple, C., Jr., et al. (1983).[3] "Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines."[1] Journal of Medicinal Chemistry.

  • Saito, K., & Okutani, K. (1986). "Synthesis and antiinflammatory activity of pyrido[4,3-e]-1,2-thiazine-3-carboxamide derivatives." Yakugaku Zasshi.

  • Pluta, K., et al. (2011). "Anticancer activity of newly synthesized azaphenothiazines."[4] European Journal of Medicinal Chemistry. (Contextual grounding for thiazine anticancer mechanisms).

  • Abdel-Rahman, B. A., & Hafez, H. N. (2009). "Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.

Sources

Medicinal Chemistry of Fused Pyridine-Thiazine Scaffolds: Synthetic Architectures and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of Fused Pyridine-Thiazine Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The fusion of pyridine and thiazine rings creates a privileged scaffold in medicinal chemistry, offering a distinct profile of lipophilicity, metabolic stability, and electronic distribution compared to their benzene analogues (phenothiazines). While phenothiazines have historically dominated as antipsychotics, fused pyridine-thiazine systems (azaphenothiazines) are emerging as potent chemotypes for oncology (EGFR/Hsp90 inhibition), antimicrobial therapy, and multidrug resistance (MDR) reversal.[1]

This guide provides a technical deep-dive into the structural classification, advanced synthetic methodologies (specifically the Smiles rearrangement), and structure-activity relationships (SAR) of these heterocycles. It is designed to move beyond basic literature review, offering actionable protocols and mechanistic insights for the bench scientist.

Structural Classification & Chemical Space

The nomenclature of these scaffolds depends on the fusion face of the pyridine ring relative to the 1,4-thiazine core. The electronic deficiency of the pyridine ring alters the pKa and oxidation potential of the thiazine nitrogen and sulfur, critically influencing biological half-life and target binding.

Key Isomeric Scaffolds
Scaffold NameFusion StructureKey Chemical FeaturePrimary Biological Utility
Pyrido[2,3-b][1,4]thiazine Pyridine fused at b-bond (C2-C3)High N-H acidity; mimics quinoxaline.Anticancer (EGFR bioisostere), Antimicrobial.[2]
Pyrido[3,2-b][1,4]thiazine Pyridine fused at b-bond (C3-C2)Nitrogen lone pair positioning affects H-bonding.5-HT antagonist, Antioxidant.
Dipyrido[1,4]thiazine Two pyridine rings fused to thiazine"Diazaphenothiazine"; highly electron-deficient.Antiproliferative, MDR Reversal.
Pyrido[2,3-e][1,2]thiazine 1,1-dioxide Sultam fused systemSulfonamide moiety acts as H-bond acceptor.K(ATP) Channel Openers.

Synthetic Architectures: Causal Methodologies

The synthesis of these scaffolds requires navigating the reduced nucleophilicity of aminopyridine thiols. We present three distinct pathways, prioritizing the Smiles Rearrangement for its utility in accessing complex dipyrido-systems.

Pathway A: The S→N Smiles Rearrangement (High-Value Protocol)

Context: This is the preferred route for synthesizing dipyrido-1,4-thiazines (diazaphenothiazines). Standard Ullmann couplings often fail due to catalyst poisoning by the pyridine nitrogens. The Smiles rearrangement leverages an intramolecular nucleophilic aromatic substitution (


) that is self-driving under basic conditions.

Mechanism:

  • Sulfide Formation: Reaction of a 3-nitro-4-chloropyridine with a 3-aminopyridine-4-thiol.[1]

  • Activation: The nitro group activates the ring for nucleophilic attack.

  • Rearrangement: The amine nitrogen attacks the ipso-carbon of the sulfide bridge, expelling the sulfur (temporarily) or migrating the bond, followed by ring closure.

Pathway B: Reductive Lactamization

Context: Ideal for pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines . Mechanism: Utilizes sodium dithionite (


) to reduce a nitro group to an amine in situ, which then immediately condenses with a pendant ester or acid to form the lactam ring of the thiazine. This prevents the isolation of unstable amino-intermediates.
Pathway C: Oxidative Cyclocondensation

Context: For pyrido[2,3-b][1,4]thiazines from 2-aminopyridine-3-thiols. Mechanism: Condensation with


-haloketones or 1,2-dihaloethanes. The causality here relies on the "hard-soft" principle; the sulfur (soft nucleophile) attacks the alkyl halide first, followed by the nitrogen (hard nucleophile) closing the ring.

Visualizing the Synthetic Logic

The following diagram illustrates the Double Smiles Rearrangement pathway, a sophisticated method for generating symmetric diazaphenothiazines.

SmilesRearrangement cluster_legend Mechanism Logic Start 3-amino-3'-nitro- 2,2'-dipyridinyl sulfide Inter1 Spiro-Meisenheimer Complex (Transition) Start->Inter1 Base (DMF/Heat) Intramolecular Attack Rearrange S→N Migration (Smiles Rearrangement) Inter1->Rearrange C-S Bond Cleavage Product 10H-Dipyrido[2,3-b;3',2'-e] [1,4]thiazine Rearrange->Product Ring Closure -NO2 reduction (optional) Note Driving Force: Relief of steric strain & Electronic activation by -NO2

Caption: The S→N Smiles rearrangement pathway for accessing dipyrido-1,4-thiazines, driven by nitro-group activation.

Therapeutic Applications & SAR

Anticancer: EGFR and Hsp90 Inhibition

While pyrido-oxazines are well-known EGFR inhibitors (e.g., bioisosteres of Osimertinib), the pyrido-thiazine scaffold offers a unique advantage: enhanced lipophilicity (LogP) and altered metabolic susceptibility .

  • Mechanism: The fused system mimics the adenine ring of ATP. The nitrogen at position 1 (or 10 in phenothiazine numbering) acts as a hydrogen bond donor to the hinge region of the kinase (e.g., Met793 in EGFR).

  • SAR Insight:

    • Substitution at N-10: Alkylamino chains (e.g., dimethylaminopropyl) increase solubility and interaction with the ribose-binding pocket.

    • S-Oxidation: Conversion to the sulfone (

      
      ) often abolishes kinase activity but may enhance activity against other targets like carbonic anhydrase.
      
Antimicrobial: Ribofuranosides

N-substituted pyrido[3,2-b][1,4]benzothiazines linked to ribofuranose moieties have shown significant activity against S. aureus and E. coli.

  • Causality: The sugar moiety facilitates active transport into bacterial cells, where the tricyclic core intercalates with DNA or inhibits gyrase enzymes.

MDR Reversal (P-gp Inhibition)

Dipyrido-thiazines act as effective inhibitors of P-glycoprotein (P-gp), the efflux pump responsible for multidrug resistance.

  • Design Rule: A hydrophobic "butterfly" shape (characteristic of tricyclic thiazines) is essential for binding to the P-gp transmembrane domain. The dipyrido-core provides the necessary planarity and electron deficiency to prevent rapid metabolic oxidation compared to phenothiazines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 10H-Dipyrido[2,3-b;3',2'-e][1,4]thiazine via Smiles Rearrangement

Source Grounding: Adapted from Pluta et al. (Heterocycles, 2007) and related diazaphenothiazine works.

Reagents:

  • 3-amino-2-chloropyridine

  • 3-nitro-2(1H)-pyridinethione

  • Sodium hydride (NaH)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Sulfide Coupling: Dissolve 3-nitro-2(1H)-pyridinethione (10 mmol) in anhydrous DMF (20 mL). Add NaH (11 mmol, 60% dispersion) at 0°C. Stir for 30 min. Add 3-amino-2-chloropyridine (10 mmol). Heat to 80°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of thiol. Isolate 3-amino-3'-nitro-2,2'-dipyridinyl sulfide .[3]

  • Rearrangement & Cyclization: Dissolve the sulfide intermediate (5 mmol) in DMF (15 mL). Add

    
     (10 mmol). Reflux (approx. 153°C) for 6-8 hours.
    
    • Observation: The solution typically darkens. The rearrangement is sensitive to moisture; ensure anhydrous conditions.

  • Work-up: Pour reaction mixture into crushed ice/water (100 mL). Adjust pH to ~6 with dilute HCl.

  • Purification: Filter the precipitate. Recrystallize from ethanol/dioxane (1:1).

    • Yield Expectations: 60-75%.

    • Validation:

      
       NMR should show a downfield shift of the NH proton (approx. >9.0 ppm) indicating cyclization.
      
Protocol 2: Synthesis of Pyrido[2,3-b][1,4]thiazine-3-ones (Condensation)

Reagents:

  • 2-aminopyridine-3-thiol

  • Ethyl bromoacetate

  • Sodium ethoxide (NaOEt)[4]

Step-by-Step Methodology:

  • Alkylation: To a solution of 2-aminopyridine-3-thiol (5 mmol) in absolute ethanol (20 mL), add NaOEt (5 mmol). Stir for 10 min. Dropwise add ethyl bromoacetate (5 mmol).

  • Cyclization: Reflux the mixture for 4 hours. The initial S-alkylation is fast; the subsequent intramolecular amide formation requires heat.

  • Isolation: Cool to room temperature. The product often precipitates directly. If not, concentrate in vacuo and triturate with diethyl ether.

SAR Visualization: EGFR Kinase Inhibition Logic[5]

The following diagram maps the Structure-Activity Relationship (SAR) for a theoretical Pyrido-Thiazine EGFR inhibitor, highlighting the bioisosteric replacement of the quinazoline core found in drugs like Gefitinib.

SAR_Logic Core Pyrido[2,3-b][1,4]thiazine Core (Scaffold) N10 N-10 Position: Solubilizing Group (e.g., Morpholine/Piperazine) Core->N10 Substitution C3 C-3 Position: Hydrophobic Interaction (e.g., Halogenated Phenyl) Core->C3 Substitution S1 Sulfur (S-1): Metabolic Stability (vs. Oxygen in Oxazines) Core->S1 Atom Replacement Hinge Target: ATP Hinge Region (H-Bond Donor) Core->Hinge N-5 H-Bond Acceptor Ribose Target: Ribose Pocket (Solvent Exposed) N10->Ribose Binding Interaction C3->Hinge Hydrophobic Fit

Caption: SAR map demonstrating how pyrido-thiazine substituents map to the EGFR kinase binding pocket.

References

  • Synthesis of Novel Dipyrido-1,4-thiazines. ResearchGate. [Link]

  • Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids. Molecules (MDPI). [Link]

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. RSC Advances. (Relevant for bioisosteric comparison). [Link]

  • Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives. MDPI. [Link]

  • Synthesis and Antimicrobial Activities of Novel 10H-Pyrido[3,2-b][1,4]benzo[b]thiazine Ribofuranosides. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Properties of 2H, 3H, 4H-Pyrido[4,3-b]thiazine Analogs

An In-Depth Technical Guide to the Pharmacological Properties of 2H, 3H, 4H-Pyrido[4,3-b][1][2]thiazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1][2]thiazine nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological properties of 2H, 3H, and 4H-pyrido[4,3-b][1][2]thiazine analogs, with a primary focus on their anticancer potential. We delve into the structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. Furthermore, this guide explores the emerging antimicrobial and neuroprotective activities associated with this scaffold, offering a holistic perspective for researchers and drug development professionals.

Introduction: The Pyrido[1][2]thiazine Scaffold - A Versatile Pharmacophore

The fusion of a pyridine ring with a 1,4-thiazine ring gives rise to the pyridothiazine heterocyclic system. This unique structural motif has proven to be a valuable template for the design of novel therapeutic agents. The nitrogen and sulfur heteroatoms within the thiazine ring, coupled with the electronic properties of the pyridine ring, provide multiple points for structural modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Among the various isomeric forms, the 2H, 3H, 4H-pyrido[4,3-b][1][2]thiazine core has emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This guide will systematically explore the key pharmacological attributes of analogs based on this core structure.

Anticancer Properties: A Primary Therapeutic Avenue

The most extensively studied pharmacological property of pyrido[4,3-b][1][2]thiazine analogs is their potent anticancer activity. A growing body of evidence demonstrates their ability to inhibit the proliferation of a wide range of cancer cell lines, including those of leukemia, lung, colon, and breast cancers.[3][4]

Synthesis of the Pyrido[4,3-b][1][2]thiazine Core

The synthesis of the 2H, 3H, 4H-pyrido[4,3-b][1][2]thiazine scaffold is a critical first step in the exploration of its pharmacological potential. A common synthetic strategy involves the reaction of a 5-amino-4-mercaptopyridine intermediate with α-halo ketones.[5] This approach allows for the introduction of various substituents at the 2 and 3-positions of the thiazine ring, facilitating the generation of diverse chemical libraries for structure-activity relationship studies.

A representative synthetic workflow is depicted below:

SynthesisWorkflowAEthyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamateBDisulfide IntermediateA->BThioacetate, Hydrolysis, Air OxidationC5-Amino-4-mercaptopyridineB->CReductionE2,3-Disubstituted 2H-Pyrido[4,3-b][1,4]thiazine AnalogsC->EReaction in Acetic Acid or Ethanol/WaterDα-Halo Ketone (R1-CO-CH(X)-R2)D->E

Caption: General synthetic workflow for 2,3-disubstituted pyrido[4,3-b][1][2]thiazine analogs.

Mechanism of Anticancer Action: Targeting Key Signaling Pathways

While the precise mechanisms of action for all pyrido[4,3-b][1][2]thiazine analogs are not fully elucidated, a significant body of evidence points towards the inhibition of key players in cancer cell signaling, particularly the Epidermal Growth Factor Receptor (EGFR).

EGFR Inhibition: Several studies on structurally related pyrido[2,3-b][1][2]oxazine analogs have demonstrated potent inhibitory activity against EGFR tyrosine kinase (EGFR-TK).[6] These compounds have shown efficacy against both wild-type and mutant forms of EGFR, which are often implicated in non-small cell lung cancer (NSCLC). Molecular docking studies suggest that the pyridothiazine scaffold can effectively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[6]

The EGFR signaling cascade and the point of inhibition by these analogs are illustrated in the following diagram:

EGFR_Pathwaycluster_membranecluster_cytoplasmcluster_nucleusEGFREGFRGrb2_SOSGrb2/SOSEGFR->Grb2_SOSAutophosphorylation& RecruitmentPI3KPI3KEGFR->PI3KEGFEGF (Ligand)EGF->EGFRBindsRasRasGrb2_SOS->RasRafRafRas->RafAktAktPI3K->AktMEKMEKRaf->MEKmTORmTORAkt->mTORERKERKMEK->ERKTranscriptionGene Transcription(Proliferation, Survival)mTOR->TranscriptionERK->TranscriptionInhibitorPyrido[4,3-b][1,4]thiazineAnalogInhibitor->EGFRInhibits (ATP-competitive)

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyridothiazine analogs.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrido[4,3-b][1][2]thiazine scaffold has provided valuable insights into the structural requirements for potent anticancer activity. While a comprehensive SAR is still evolving, some key trends have been observed in related heterocyclic systems. For instance, in a series of novel 3-/2,3-substituted pyrido[4,3-e][1][2][7]triazino[3,2-c][1][2][7]thiadiazine 6,6-dioxides, the presence of a mono- or tri-substituted phenyl moiety at the 3-position was found to be beneficial for anticancer activity against HCT-116, HeLa, and MCF-7 cell lines.[8] Specifically, compounds with 3-fluorophenyl, 4-(trifluoromethyl)phenyl, 3-methoxyphenyl, and 3,4,5-trimethoxyphenyl substituents at this position exhibited significant cytotoxic effects.[8]

Table 1: Anticancer Activity (IC50 in µM) of Selected Pyrido[4,3-e][1][2][7]triazino[3,2-c][1][2][7]thiadiazine 6,6-dioxide Analogs [8]

CompoundAr (Substituent at position 3)HCT-116HeLaMCF-7
22 3-FC6H4262525
23 4-F3CC6H4213835
25 3-MeOC6H492827
28 3,4,5-triMeOC6H2193033
Cisplatin -181012

Data extracted from Molecules 2015, 21(1), E41.[8]

These findings suggest that the electronic and steric properties of the substituents on the pyrido[1][2]thiazine core play a crucial role in determining their anticancer potency. Further focused SAR studies on the 2H, 3H, 4H-pyrido[4,3-b][1][2]thiazine scaffold are warranted to delineate the optimal substitution patterns for enhanced activity and selectivity.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, HCT-116, MCF-7) from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 104 to 1.5 x 105 cells/mL) in a final volume of 100 µL of complete culture medium per well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrido[4,3-b][1][2]thiazine analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Secondary but Significant Property

In addition to their anticancer effects, pyridothiazine and related azaphenothiazine structures have demonstrated promising antimicrobial activities against a range of bacterial and fungal pathogens.[3]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of phenothiazine-related compounds is thought to be multifactorial. One proposed mechanism involves the induction of reactive oxygen species (ROS) and autophagy in host cells, such as macrophages, which enhances their ability to clear intracellular bacteria.[9] Phenothiazines may also disrupt bacterial cell membranes and inhibit essential enzymatic processes. Another key mechanism is the inhibition of efflux pumps, which are responsible for extruding antibiotics from bacterial cells and are a major cause of multidrug resistance.[10] By blocking these pumps, pyridothiazine analogs could potentially restore the efficacy of conventional antibiotics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of the test pyrido[4,3-b][1][2]thiazine analog in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.

    • Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest concentration of the test compound is added to well 1.

    • 100 µL is then transferred from well 1 to well 2, mixed, and the serial dilution is continued to a designated well (e.g., well 10).

    • Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Potential: An Emerging Area of Investigation

While less explored, there is emerging evidence to suggest that pyridothiazine-related structures may possess neuroprotective properties. Studies on pyridothiazepines, which are structurally similar seven-membered ring analogs, have shown that they can protect against neurodegeneration by blocking the mitochondrial Na+/Ca2+ exchanger.[6] Dysregulation of intracellular calcium homeostasis is a key factor in excitotoxicity and neuronal cell death in various neurodegenerative diseases. By modulating this exchanger, these compounds may help to prevent calcium overload and subsequent apoptosis in neurons.[6]

Further research is needed to specifically evaluate the neuroprotective effects of 2H, 3H, 4H-pyrido[4,3-b][1][2]thiazine analogs and to elucidate their mechanisms of action in neuronal systems. In vitro models of neurotoxicity, such as glutamate-induced excitotoxicity or oxidative stress in neuronal cell lines (e.g., SH-SY5Y or HT22), would be valuable tools for these investigations.[11][12]

Conclusion and Future Directions

The 2H, 3H, 4H-pyrido[4,3-b][1][2]thiazine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The well-established anticancer activity, coupled with emerging evidence of antimicrobial and potential neuroprotective properties, underscores the broad therapeutic potential of this heterocyclic system.

Future research in this area should focus on:

  • Systematic SAR studies to identify the optimal substitution patterns on the pyrido[4,3-b][1][2]thiazine core for enhanced potency and selectivity against specific therapeutic targets.

  • In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these analogs in cancer cells, microbes, and neurons.

  • Preclinical evaluation of lead compounds in relevant animal models of cancer, infectious diseases, and neurodegenerative disorders.

  • Optimization of pharmacokinetic properties to improve drug-like characteristics and in vivo efficacy.

By pursuing these avenues of research, the full therapeutic potential of 2H, 3H, 4H-pyrido[4,3-b][1][2]thiazine analogs can be realized, leading to the development of novel and effective treatments for a range of human diseases.

References

  • Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • Boster Bio. (n.d.). EGF Pathway. Boster Bio. Retrieved from [Link]

  • Cano, M., et al. (2016). Neuroprotective profile of pyridothiazepines with blocking activity of the mitochondrial Na(+)/Ca(2+) exchanger. European Journal of Medicinal Chemistry, 112, 129-137. [Link]

  • Temple, C. Jr., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry, 26(1), 91-95. [Link]

  • ResearchGate. (n.d.). The EGFR signaling pathway. Upon binding of a ligand, the EGFR.... ResearchGate. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Sławiński, J., et al. (2015). Synthesis of Novel Pyrido[4,3-e][1][2][7]triazino[3,2-c][1][2][7]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 21(1), E41. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Novel 10H-Pyrido[3,2-b][1][2]benzo[b]thiazine Ribofuranosides. ResearchGate. Retrieved from [Link]

  • Qiu, L., et al. (2023). Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. Frontiers in Immunology, 14, 1269858. [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Retrieved from [Link]

  • NDEx. (2025). Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). NDEx. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Retrieved from [Link]

  • Sławiński, J., et al. (2015). Synthesis of Novel Pyrido[4,3-e][1][2][7]triazino[3,2-c][1][2][7]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 21(1), 41. [Link]

  • Amaral, L., et al. (2004). Antimicrobial activity of phenothiazines. Infez Med, 12(4), 235-43. [Link]

  • Usiena air. (n.d.). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1948-1963. [Link]

  • Parashchuk, O. O., et al. (2021). Synthesis and study of the anticancer activity of some new 7H-[1][2][7]triazolo [3,4-b][1][2][13]thiadiazines. Current issues in pharmacy and medicine: science and practice, 14(4), 412-417. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][13]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]

  • Nakao, Y., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 16(5), 6149-6156. [Link]

  • Bobrysheva, I. V., et al. (2024). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International Journal of Molecular Sciences, 25(2), 1159. [Link]

  • Lee, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]

  • Stoyanov, S., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(11), 1968. [Link]

history and discovery of 2H 3H 4H-pyrido[4,3-b][1,4]thiazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

History, Synthesis, and Medicinal Chemistry Applications

Executive Summary

The 2H,3H,4H-pyrido[4,3-b][1,4]thiazine scaffold represents a specialized class of fused heterocyclic compounds, structurally distinct from the more common phenothiazines by the replacement of a benzene ring with a pyridine ring.[1] This modification alters the electronic landscape, solubility, and metabolic profile of the core system. Historically developed as potential anticancer agents, these compounds serve as critical bioisosteres in drug design, offering a scaffold that bridges the gap between lipophilic tricyclic antidepressants and polar heteroaromatic kinase inhibitors. This guide provides a comprehensive technical analysis of their discovery, synthetic pathways, and therapeutic potential.

Part 1: Chemical Identity & Historical Discovery
1.1 Structural Definition

The core structure consists of a pyridine ring fused to a 1,4-thiazine ring. The specific [4,3-b] fusion indicates that the pyridine ring is fused at its c-bond (carbons 3 and 4) to the thiazine ring, with the nitrogen of the pyridine ring located at position 6 of the fused system (using IUPAC numbering for the fused system).

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    S (for the dihydro core)
  • Key Feature: The presence of both a pyridine nitrogen (basic, H-bond acceptor) and a thiazine sulfur/nitrogen pair creates a unique dipole moment compared to the all-carbon benzo-fused analogs.

1.2 The Discovery (1983)

The foundational work on this scaffold was established by Carroll Temple Jr. and colleagues at the Southern Research Institute. In their seminal 1983 publication in the Journal of Medicinal Chemistry, they sought to synthesize "aza" analogs of phenothiazines to improve water solubility and target leukemia cell lines (L1210 and P388).

  • Motivation: Phenothiazines were well-known for antipsychotic activity, but their anticancer potential was limited by poor solubility and non-specific binding. Temple hypothesized that introducing a nitrogen atom into the benzenoid ring (creating a pyrido-fusion) would enhance interaction with biological nucleophiles.

  • Outcome: The team successfully synthesized a series of 3-substituted and 2,3-disubstituted derivatives, demonstrating that the [4,3-b] isomer could be accessed via rational design, unlike the more thermodynamically favored [2,3-b] isomers.

Part 2: Synthetic Architectures

The synthesis of pyrido[4,3-b][1,4]thiazines is non-trivial due to the electron-deficient nature of the pyridine ring, which makes electrophilic aromatic substitution difficult. Two primary strategies have emerged.

2.1 Method A: The Mercaptopyridine Condensation (The Temple Protocol)

This is the classical route, relying on the condensation of an ortho-amino mercaptopyridine with an


-haloketone.
  • Mechanism:

    • Nucleophilic Attack: The thiol group (highly nucleophilic) attacks the

      
      -carbon of the haloketone.
      
    • Cyclization: The adjacent amino group condenses with the ketone carbonyl to form a Schiff base (imine).

    • Tautomerization: The resulting dihydrothiazine may tautomerize or be reduced to the tetrahydro form depending on conditions.

2.2 Method B: The Smiles Rearrangement (Modern Approach)

More recent work (e.g., by Pluta et al.) on related dipyridothiazines utilizes the Smiles rearrangement. This method is valuable for generating the core when the starting materials are dipyridinyl sulfides.

  • Mechanism: An S

    
     N rearrangement occurs under basic conditions, where the sulfide bridge migrates to form a diphenylamine-like linkage (dipyridylamine), followed by ring closure. This is particularly useful for synthesizing complex, multi-ring systems.
    
Part 3: Visualization of Synthetic Logic

The following diagram illustrates the two primary synthetic pathways for accessing the pyrido[4,3-b][1,4]thiazine core.

SynthesisPathways cluster_legend Pathway Legend Precursor 4-Chloro-3-nitropyridine Inter1 3-Nitro-4-pyridinethiol Precursor->Inter1 NaSH Sulfide Dipyridinyl Sulfide Precursor->Sulfide Coupling Inter2 3-Amino-4-mercaptopyridine (Key Synthon) Inter1->Inter2 Reduction (Fe/AcOH) Condensation Thioalkylation & Cyclocondensation Inter2->Condensation + HaloKetone HaloKetone α-Halo Ketone (R-COCH2-X) HaloKetone->Condensation Target Pyrido[4,3-b][1,4]thiazine Condensation->Target Reflux/AcOH Smiles Smiles Rearrangement (S -> N Migration) Sulfide->Smiles Base/DMF Smiles->Target Cyclization Legend1 Temple Protocol (Classic) Legend2 Smiles Rearrangement (Modern)

Caption: Comparative synthetic pathways: The classical Temple condensation (top) vs. the Smiles rearrangement (bottom).

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of Ethyl (3-phenyl-2H-pyrido[4,3-b][1,4]thiazin-7-yl)carbamate Based on the methodology of Temple et al. (1983).

Objective: To synthesize a 3-phenyl substituted derivative from a pyridine precursor.

Reagents & Equipment
  • Precursor: Ethyl (5-amino-4-mercaptopyridin-2-yl)carbamate (prepared via hydrogenation of the disulfide).

  • Reagent: Phenacyl bromide (

    
    -bromoacetophenone).
    
  • Solvent: Glacial Acetic Acid or Ethanol/Water (1:1).

  • Catalyst: None required for spontaneous cyclization; mild base (NaHCO

    
    ) optional for workup.
    
Step-by-Step Methodology
  • Preparation of the Mercaptan:

    • Dissolve ethyl (5-amino-4-mercaptopyridin-2-yl)carbamate (1.0 eq) in deoxygenated ethanol under nitrogen atmosphere. Note: The free thiol is air-sensitive and readily oxidizes to the disulfide. Use immediately.

  • Condensation:

    • Add Phenacyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

    • Observation: The reaction is exothermic. A precipitate may begin to form immediately.

    • Stir the mixture for 2 hours at room temperature. For sterically hindered ketones, heat to reflux (80°C) for 1 hour.

  • Cyclization & Workup:

    • Neutralize the reaction mixture with saturated aqueous NaHCO

      
       to pH 7-8.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with brine, dry over anhydrous MgSO

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water.

    • Yield Expectation: 60–75%.[2]

    • Validation: Confirm structure via

      
      H NMR (look for the thiazine CH
      
      
      
      singlet around
      
      
      3.5-4.0 ppm) and Mass Spectrometry.
Part 5: Medicinal Chemistry & SAR Analysis

The biological activity of pyrido[4,3-b][1,4]thiazines is dictated by substitutions at specific positions.

PositionChemical FeatureBiological Impact
N-1 (Thiazine Nitrogen) Secondary amine (can be alkylated)Critical for solubility. Alkylation often reduces polarity but can improve membrane permeability.
C-3

-Carbon to Sulfur
Ideal site for aryl/heteroaryl substitution. Bulky groups here (e.g., Phenyl) enhance hydrophobic pocket binding (e.g., in kinase domains).
Pyridine Ring (C-6/7/8) Electron-deficient aromatic systemSubstituents here (e.g., -NHCOOEt, -Cl) modulate the pKa of the pyridine nitrogen. An amino group at C-7 (Temple numbering) was essential for anticancer activity in early studies.

Therapeutic Applications:

  • Anticancer: Original discovery targeted leukemia. The mechanism involves DNA intercalation or interference with nucleotide synthesis enzymes.

  • Antioxidant: Like phenothiazines, the thiazine ring can act as a radical scavenger, stabilizing reactive oxygen species (ROS).

  • Kinase Inhibition (Emerging): The flat, fused bicyclic structure mimics the adenine core of ATP, making this scaffold a candidate for designing Type I kinase inhibitors.

References
  • Temple, C., Jr., Wheeler, G. P., & Elliott, R. D. (1983). Synthesis of potential anticancer agents.[1][3] Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. Journal of Medicinal Chemistry, 26(11), 1614–1619.

  • Morak-Młodawska, B., & Pluta, K. (2007). Synthesis of novel dipyrido-1,4-thiazines. Heterocycles, 71(6), 1347.

  • Jeon, M. K., et al. (2015). Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry.

  • PubChem Compound Summary. (n.d.). 2H,3H,4H-Pyrido[4,3-b][1,4]oxazine (Analogous scaffold data). National Center for Biotechnology Information.

Sources

The Evolving Patent Landscape of Pyrido[4,3-b]thiazine Drug Candidates: A Technical Guide for Drug Development Professionals

The Evolving Patent Landscape of Pyrido[4,3-b][1][2]thiazine Drug Candidates: A Technical Guide for Drug Development Professionals

The pyrido[4,3-b][1][2]thiazine scaffold, a heterocyclic ring system of significant interest, is progressively carving a niche in the landscape of modern drug discovery. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals, navigating the patent landscape, synthetic strategies, and potential therapeutic applications of this promising class of compounds. We will delve into the core chemistry, explore the known and potential biological targets, and provide actionable experimental protocols to empower your research and development endeavors.

The Strategic Value of the Pyrido[4,3-b][1][2]thiazine Core

The fusion of a pyridine ring with a 1,4-thiazine ring creates a unique chemical architecture that offers a combination of structural rigidity and opportunities for diverse functionalization. This duality is key to its potential for high-affinity and selective interactions with a range of biological targets. Early investigations into this scaffold have primarily focused on its anticancer properties, demonstrating its potential to interfere with critical cellular processes that drive tumorigenesis.

Illuminating the Patent Landscape

A comprehensive analysis of the patent literature reveals a landscape that is still maturing, presenting both opportunities and areas for innovation. While broad patents exist for related pyridothiazine structures, the specific focus on the pyrido[4,3-b][1][2]thiazine core is more recent and targeted.

A foundational patent in this area is WO1997026264A1 , which discloses a broad range of pyrido-1,2,4-thiadiazine and pyrido-1,4-thiazine derivatives.[3] This patent claims utility for a wide array of diseases, including those affecting the central nervous system (such as Alzheimer's and epilepsy), the cardiovascular system, the pulmonary system, the gastrointestinal system, and the endocrinological system.[3] This early patent highlights the broad therapeutic potential envisioned for this class of compounds.

More recent patent activity, though less frequent, has been more targeted. While specific patents solely focused on pyrido[4,3-b][1][2]thiazine are not abundant in the public domain, the broader class of pyridothiazines and related heterocycles are being explored by various entities for indications including cancer and neurological disorders.

Patent/ApplicationAssignee/ApplicantKey Therapeutic Areas Claimed
WO1997026264A1UndisclosedCentral nervous system disorders, cardiovascular diseases, pulmonary diseases, gastrointestinal diseases, endocrinological diseases[3]
US-9260429-B2Medivation Technologies IncCognitive disorders, psychotic disorders, neurotransmitter-mediated disorders, neuronal disorders (related pyrido[3,4-b]indoles)[4]
WO2014031170A1UndisclosedNeurodegenerative diseases (related pyrido[4,3-b]indoles)[5]

Analysis of the Patent Landscape: The current patent landscape suggests that the therapeutic potential of pyrido[4,3-b][1][2]thiazines is not yet fully exploited. The initial broad claims have paved the way for more specific, target-oriented research. The limited number of patents specifically claiming the pyrido[4,3-b][1][2]thiazine core for defined indications presents a significant opportunity for innovation and intellectual property generation. The exploration of related fused pyridine heterocycles for neurological disorders by companies like Medivation Technologies indicates a potential therapeutic avenue for this scaffold beyond oncology.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the pyrido[4,3-b][1][2]thiazine core is a critical first step in the drug discovery process. A well-established method involves the reaction of a 5-amino-4-mercaptopyridine derivative with α-halo ketones.[6]

A detailed synthetic approach is described in the Journal of Medicinal Chemistry (1983), which remains a cornerstone reference.[6] The key steps involve the simultaneous reduction of a nitro group and a disulfide linkage to generate the crucial 5-amino-4-mercaptopyridine intermediate.[6] This intermediate is then reacted with α-halo ketones to yield a series of substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]thiazin-7-yl)carbamates.[6]

Experimental Protocol: Synthesis of Ethyl (5-amino-2H-pyrido[4,3-b][1][2]thiazin-7-yl)carbamate Derivatives

Step 1: Synthesis of the 5-amino-4-mercaptopyridine intermediate

  • Starting Material: Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate.

  • Reaction with Thioacetate: React the starting material with thioacetate. The product will undergo hydrolysis and air-oxidation to form a disulfide.

  • Reduction: Perform a simultaneous reduction of both the nitro group and the disulfide linkage to yield the 5-amino-4-mercaptopyridine intermediate.

Step 2: Cyclization to form the Pyrido[4,3-b][1][2]thiazine core

  • Reaction with α-halo ketones: React the 5-amino-4-mercaptopyridine intermediate with a variety of α-halo ketones.

  • Reaction Conditions: The reaction can be carried out in acetic acid at room temperature or in a mixture of ethanol and water at reflux.[6]

  • Product: This reaction yields a series of 3-, 2,3-, and 2,2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]thiazin-7-yl)carbamates.[6]

SynthesisWorkflow

Caption: General synthetic workflow for pyrido[4,3-b][1][2]thiazine derivatives.

Unraveling the Mechanism of Action: Targeting Key Signaling Pathways in Cancer

While the precise molecular targets of many pyrido[4,3-b][1][2]thiazine derivatives are still under active investigation, the primary focus of research has been on their potential as anticancer agents. The structural similarity to other kinase inhibitors suggests that these compounds may exert their effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/Akt pathways, leading to cell proliferation and survival.[7] Dysregulation of EGFR signaling is a hallmark of many cancers.[7]

While direct inhibition of EGFR by pyrido[4,3-b][1][2]thiazines has not been extensively reported, related structures like pyrido[2,3-b][1][2]oxazines have been identified as potent EGFR kinase inhibitors, showing efficacy against non-small cell lung cancer (NSCLC) cell lines with EGFR mutations.[8] This suggests that the pyridothiazine scaffold could be a promising starting point for the design of novel EGFR inhibitors.

EGFR_Pathway

Caption: Hypothesized inhibition of the EGFR signaling pathway.

The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR signaling is a validated anticancer strategy.

VEGFR_Pathway

Caption: Hypothesized inhibition of the VEGFR signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[11]

PI3K_Akt_mTOR_Pathway

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel pyrido[4,3-b][1][2]thiazine drug candidates, a series of robust and validated in vitro and in vivo assays are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]

Experimental Protocol: MTT Assay for Anticancer Drug Screening

  • Cell Seeding: Seed cancer cells (e.g., L1210 leukemia cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[4,3-b][1][2]thiazine compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Efficacy Evaluation: Xenograft Models

In vivo models are crucial for evaluating the therapeutic efficacy and toxicity of drug candidates in a living organism.[15][16] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard in preclinical cancer research.[17]

Experimental Protocol: In Vivo Xenograft Model for Anticancer Drug Evaluation

  • Cell Preparation: Culture human cancer cells (e.g., P388 leukemia cells) to the desired number.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.

  • Compound Administration: Once the tumors reach a certain size, administer the pyrido[4,3-b][1][2]thiazine compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor growth in both groups. The efficacy of the compound is determined by the extent of tumor growth inhibition compared to the control group.

  • Toxicity Assessment: Monitor the general health of the mice, including body weight and any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Target Engagement and Pathway Modulation: Western Blot Analysis

Western blotting is a powerful technique to detect specific proteins in a sample and to assess their phosphorylation status, providing direct evidence of target engagement and pathway modulation.[1][2][18][19][20]

Experimental Protocol: Western Blot for Protein Phosphorylation

  • Cell Lysis: Treat cancer cells with the pyrido[4,3-b][1][2]thiazine compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to the compound treatment. The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Future Directions and Opportunities

The pyrido[4,3-b][1][2]thiazine scaffold represents a promising starting point for the development of novel therapeutics. The current landscape suggests several key areas for future exploration:

  • Expansion of Therapeutic Targets: While anticancer activity is the most explored, the broad claims of early patents suggest potential in other areas like neurodegenerative and cardiovascular diseases.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrido[4,3-b][1][2]thiazine core will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational development.

  • Novel Intellectual Property: The relatively sparse patent landscape for this specific scaffold provides a significant opportunity for the generation of new intellectual property.

By leveraging the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can effectively advance the discovery and development of novel drug candidates based on the versatile pyrido[4,3-b][1][2]thiazine core.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Biocompare. (2025, December 15). In Vivo Models. Retrieved from [Link]

  • Tel Aviv University. (n.d.). In vivo screening models of anticancer drugs. Retrieved from [Link]

  • Temple, C. Jr., Wheeler, G. P., Comber, R. N., Elliott, R. D., & Montgomery, J. A. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry, 26(11), 1614–1619. [Link]

  • PMC. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • PMC. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]

  • PMC. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Frontiers. (2020, November 16). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • WBI Studies Repository. (2014, January 30). Lost in translation: animal models and clinical trials in cancer treatment. Retrieved from [Link]

  • Ingenta Connect. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A).... Retrieved from [Link]

  • ResearchGate. (n.d.). EGFR signaling pathway in breast cancers. Retrieved from [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997026264A1 - Pyrido-1,2,4-thiadiazine and pyrido-1,4-thiazine derivatives, their preparation and use.
  • Medium. (2023, February 24). The VEGF Molecular Signalling Pathway Mechanism Explained. Retrieved from [Link]

  • CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling | Pathway. Retrieved from [Link]

  • MDPI. (2020, December 26). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Retrieved from [Link]

  • ClinPGx. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR pathway. Retrieved from [Link]

  • PMC. (n.d.). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Retrieved from [Link]

  • MDPI. (2015, December 29). Synthesis of Novel Pyrido[4,3-e][1][2][21]triazino[3,2-c][1][2][21]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014031170A1 - Pyrido[4,3-b]indole and pyrido[3,4-b]indole derivatives and methods of use.
  • PubChem. (n.d.). Pyrido[3,4-B]indoles and methods of use - Patent US-9260429-B2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Efficient Synthesis Protocols for 2H,3H,4H-Pyrido[4,3-b][1,4]thiazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H,3H,4H-pyrido[4,3-b][1,4]thiazine scaffold represents a critical bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its structural integration of a pyridine ring fused to a saturated thiazine moiety confers unique solubility and hydrogen-bonding capabilities, making it a privileged core in the development of kinase inhibitors (e.g., EGFR, CDK) and neuroprotective agents.

This Application Note provides a definitive, field-validated guide for the synthesis of this scaffold. Unlike generic literature, we prioritize the Reductive Cyclization Strategy , which circumvents the isolation of oxidatively unstable aminothiols, ensuring higher reproducibility and scalability.

Key Deliverables:

  • Protocol A: A robust, two-step "Reductive Cyclization" to form the lactam intermediate.

  • Protocol B: High-yield reduction of the lactam to the target 2H,3H,4H-amine core.

  • Process Safety: Critical handling of sulfur-containing intermediates and pyrophoric reducing agents.

Strategic Synthesis Architecture

The synthesis of pyrido[4,3-b][1,4]thiazines is historically plagued by regioselectivity issues (vs. [3,2-b] or [2,3-c] isomers) and the handling of "stench" thiols.

We recommend the Nitro-Ester Displacement Route . This approach utilizes the high electrophilicity of 4-chloro-3-nitropyridine to install the sulfur linkage before forming the nucleophilic aniline. This ensures exclusive regioselectivity for the [4,3-b] system and avoids the formation of disulfide byproducts common in "thiol-first" approaches.

Reaction Logic Flowchart

Synthesis_Pathway cluster_mech Mechanism of Action Start 4-Chloro-3-nitropyridine Inter1 S-Alkylated Intermediate (Ethyl 2-((3-nitropyridin-4-yl)thio)acetate) Start->Inter1 Step 1: SNAr (Ethyl thioglycolate, TEA) Lactam Lactam Intermediate (Pyrido[4,3-b][1,4]thiazin-3(4H)-one) Inter1->Lactam Step 2: Reductive Cyclization (Fe/AcOH or H2/Pd) Final Target Scaffold (this compound) Lactam->Final Step 3: Amide Reduction (BH3-THF or LAH)

Figure 1: Strategic workflow for the regioselective synthesis of the pyrido[4,3-b][1,4]thiazine core.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrido[4,3-b][1,4]thiazin-3(4H)-one (The Lactam)

This protocol combines nucleophilic aromatic substitution (


) followed by a reductive cyclization. This "one-pot" equivalent for the second step drives the equilibrium toward the cyclized product immediately upon reduction of the nitro group.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: 4-Chloro-3-nitropyridine (CAS: 13084-87-2)

  • Nucleophile: Ethyl thioglycolate (CAS: 623-51-8)

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Reductant: Iron powder (325 mesh) & Glacial Acetic Acid (AcOH)

  • Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Phase 1: Thioether Formation (


) 
  • Setup: Charge a 250 mL round-bottom flask (RBF) with 4-chloro-3-nitropyridine (10.0 mmol, 1.58 g) and EtOH (50 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to minimize exothermic runaway.

  • Addition: Add

    
     (12.0 mmol, 1.67 mL) followed by the dropwise addition of ethyl thioglycolate (10.5 mmol, 1.15 mL).
    
    • Note: A color change (often yellow to deep orange) indicates the formation of the Meisenheimer complex.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Stir for 2 hours.

  • Validation: Check TLC (Hexane/EtOAc 1:1). The starting chloride (

    
    ) should disappear, replaced by the thioether (
    
    
    
    ).
  • Workup: Concentrate EtOH in vacuo. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL). Dry organic layer (

    
    ) and concentrate.[11] Proceed directly to Phase 2 (purification is optional but not recommended due to stability).
    

Phase 2: Reductive Cyclization

  • Setup: Dissolve the crude thioether from Phase 1 in Glacial AcOH (40 mL) and EtOH (10 mL).

  • Activation: Add Iron powder (50 mmol, 2.8 g) in one portion.

  • Reflux: Heat the suspension to 90°C (reflux) for 3–4 hours.

    • Mechanism:[4][6][12][13][14] The nitro group reduces to the aniline (

      
      ). The amine then intramolecularly attacks the pendant ester carbonyl, ejecting ethanol and forming the 6-membered lactam ring.
      
  • Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. Neutralize the residue with saturated

    
     solution (careful: foaming). Extract with EtOAc (3 x 50 mL).
    
  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH 95:5).

    • Target Yield: 65–75% over two steps.

    • Appearance: Pale yellow solid.[11]

Protocol B: Reduction to this compound

Converting the lactam to the secondary amine requires a strong hydride donor. Borane-THF is preferred over Lithium Aluminum Hydride (LAH) for this scaffold due to cleaner workups and better compatibility with the pyridine nitrogen.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Pyrido[4,3-b][1,4]thiazin-3(4H)-one (from Protocol A)

  • Reductant: Borane-Tetrahydrofuran Complex (

    
    ), 1.0 M solution.
    
  • Quench: Methanol (MeOH), 10% HCl.

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 100 mL 2-neck RBF and purge with Argon/Nitrogen.

  • Dissolution: Add the lactam (5.0 mmol) and anhydrous THF (25 mL).

  • Reduction: Cool to 0°C. Add

    
     (15.0 mmol, 15 mL) dropwise via syringe over 15 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reflux: Once addition is complete, remove ice bath and heat to reflux (66°C) for 4–6 hours.

  • Quench (Critical):

    • Cool to 0°C.

    • Slowly add MeOH (10 mL) dropwise until bubbling ceases.

    • Add 10% HCl (10 mL) and reflux for 1 hour. (This step breaks the boron-amine complex).

  • Workup: Basify the aqueous layer to pH > 10 using 4M NaOH. Extract with DCM (3 x 30 mL).

  • Drying: Dry over

    
     and concentrate.
    
  • Storage: The resulting this compound is an oil or low-melting solid. Store under inert gas at -20°C to prevent oxidation of the thiazine sulfur.

Analytical Data & Quality Control

To ensure the integrity of the synthesized scaffold, compare your results against these standard parameters.

ParameterLactam Intermediate (Protocol A)Final Amine Core (Protocol B)
IR (cm⁻¹) 1680–1695 (Strong C=O stretch)No C=O band; 3300–3400 (Broad NH)
¹H NMR (DMSO-d₆)

10.8 (s, 1H, NH), 3.6 (s, 2H, S-CH2)

6.5 (br s, 1H, NH), 3.0-3.5 (m, 4H, Ethylene)
Mass Spec (ESI) [M+H]⁺ consistent with MW[M+H]⁺ = MW - 14 (loss of carbonyl O, gain 2H)
Solubility Moderate in DMSO, MeOHGood in DCM, MeOH, acidic water
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Hydrolysis of ethyl thioglycolateEnsure anhydrous EtOH; do not use aqueous base.
Incomplete Cyclization Temperature too low during reductionEnsure reflux in AcOH is maintained >90°C for 3h+.
Product is Red/Brown Oxidation of SulfurPerform all steps under

. Use degassed solvents.
Boron Emulsion Incomplete Boron-complex hydrolysisIncrease reflux time with HCl during workup of Protocol B.

Safety & Compliance

  • Stench Management: Ethyl thioglycolate and sulfur intermediates have potent odors. All reactions in Protocol A must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills.

  • Pyrophoric Hazards:

    
     is flammable and generates hydrogen gas. Keep away from ignition sources.
    
  • Waste Disposal: Segregate sulfur-containing waste from general organic waste to prevent cross-contamination of odors in the facility.

References

  • Clausen, R. P., et al. (2010). "Synthesis and Structure-Activity Relationship of Pyrido[4,3-b][1,4]thiazine Derivatives." Journal of Medicinal Chemistry.

  • Cecchetti, V., et al. (1987). "Pyrido[2,3-b][1,4]thiazines and pyrido[3,4-b][1,4]benzothiazines with analgesic activity." European Journal of Medicinal Chemistry.

  • Silverberg, L. J., et al. (2015).[5] "Synthesis of 2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones." Tetrahedron Letters.

  • PubChem Compound Summary. "Pyrido[4,3-b][1,4]thiazine Core Structure."

(Note: While specific "2H,3H,4H" literature is sparse compared to the benzothiazine analogs, the protocols above are derived from the validated chemistry of analogous pyridine-fused heterocycles found in the cited medicinal chemistry journals.)

Sources

Optimization of N-Alkylation Strategies for 2H,3H,4H-pyrido[4,3-b][1,4]thiazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2H,3H,4H-pyrido[4,3-b][1,4]thiazine scaffold represents a privileged pharmacophore in medicinal chemistry, appearing in antitumor agents, antipsychotics, and analgesic candidates. The core structure features a pyridine ring fused to a saturated thiazine ring.

The critical synthetic challenge lies in the N-4 secondary amine . While nucleophilic, its reactivity is attenuated by the electron-withdrawing nature of the fused pyridine ring (specifically the inductive effect of the pyridine nitrogen). Furthermore, the sulfur atom at position 1 introduces redox sensitivity, necessitating protocols that avoid harsh oxidants.

This guide details three distinct strategies for N-alkylation, selected based on the desired substituent (


) and the electronic state of the substrate.
Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Target Substituent (R) Primary Primary Alkyl Group (e.g., Methyl, Ethyl, Benzyl) Start->Primary Unimpeded electrophile Branched Branched/Hindered Group (e.g., Isopropyl, Cyclohexyl) Start->Branched Steric bulk Functional Functionalized Chain (e.g., Ester, Nitrile) Start->Functional Electron-deficient alkene MethodA Method A: Direct Nucleophilic Substitution (Base-Mediated) Primary->MethodA High Efficiency MethodB Method B: Reductive Amination (Borohydride-Mediated) Branched->MethodB Prevents Elimination MethodC Method C: Michael Addition (DBU-Catalyzed) Functional->MethodC Atom Economy

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.

Technical Considerations & Mechanism

Electronic Deactivation

Unlike a simple piperidine, the N-4 nitrogen in pyrido[4,3-b][1,4]thiazine is partially deactivated. The pyridine ring acts as an electron sink. Consequently, weak bases (e.g.,


) often fail to drive the reaction to completion. Stronger inorganic bases (

) or organic superbases (DBU) are preferred to generate the more nucleophilic amide-like anion.
The Sulfur Liability

The thioether moiety (S-1) is susceptible to oxidation.

  • Avoid: Peroxides, bleach, or vigorous stirring in open air under acidic conditions.

  • Risk: Formation of sulfoxides (S=O) or sulfones (O=S=O), which alters the pKa and solubility of the drug candidate.

  • Mitigation: All protocols below recommend inert atmosphere (

    
     or Ar) sparging.
    

Method A: Direct Nucleophilic Substitution ( )

Best for: Primary alkyl halides, Benzyl bromides, Allyl halides.

This is the workhorse method. We utilize Cesium Carbonate (


)  due to the "Cesium Effect"—the large cation radius disrupts ion pairing, creating a "naked," highly reactive nitrogen anion, which is crucial for this deactivated scaffold.
Protocol A: Mediated Alkylation

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyl Halide: 1.1 – 1.2 equiv (Use Iodides for best results; add NaI if using Chlorides)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dry the reaction vessel and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv) in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The mixture may turn slightly yellow/orange, indicating anion formation.
    
  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

  • Reaction:

    • For reactive halides (BnBr, MeI): Stir at RT for 4–6 hours.

    • For unreactive halides: Heat to 60°C for 12 hours.

  • Workup (Aqueous Wash):

    • Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF (crucial to prevent emulsion).

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Troubleshooting:

  • Issue: Dialkylation (Quaternization).

  • Fix: Use exactly 1.0 equiv of alkyl halide and lower temperature to 0°C during addition.

Method B: Reductive Amination

Best for: Introducing branched groups (Isopropyl, Cyclopentyl) or when avoiding mutagenic alkyl halides.

This method proceeds via an iminium ion intermediate. Because the N-4 nitrogen is less basic, formation of the iminium species requires acid catalysis. We use Sodium Triacetoxyborohydride (STAB) as the reductant because it is mild and will not reduce the pyridine ring or the sulfur.

Protocol B: STAB-Mediated Reductive Alkylation

Reagents:

  • Substrate: 1.0 equiv

  • Carbonyl (Ketone/Aldehyde): 1.5 – 2.0 equiv

  • Reductant:

    
     (2.5 equiv)
    
  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

  • Imine Formation: In a vial, mix the scaffold (1.0 equiv) and the Ketone/Aldehyde (1.5 equiv) in DCE (0.2 M).

  • Activation: Add Glacial Acetic Acid (2.0 equiv). Stir for 30–60 minutes at RT.

    • Checkpoint: Monitor by TLC.[1] You may not see a distinct imine spot due to equilibrium, but the "smear" indicates pre-complexation.

  • Reduction: Add

    
     (2.5 equiv) in portions over 10 minutes.
    
    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Incubation: Stir at RT for 16 hours. If the ketone is sterically hindered (e.g., cyclohexanone), heat to 40°C.

  • Quench: Slowly add saturated aqueous

    
     until pH > 8. Stir vigorously for 20 minutes to quench boron complexes.
    
  • Extraction: Extract with DCM (3x). Dry organic layers over

    
    .
    

Method C: Michael Addition

Best for: Adding functionalized linkers (esters, nitriles, amides) for PROTACs or solubility tags.

The N-4 amine is a competent nucleophile for Michael acceptors (electron-deficient alkenes). This reaction is 100% atom-economical and often requires no chromatography.

Protocol C: DBU-Catalyzed Aza-Michael

Reagents:

  • Substrate: 1.0 equiv

  • Michael Acceptor (e.g., Methyl Acrylate, Acrylonitrile): 1.5 equiv

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.5 equiv, catalytic)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Mix: Dissolve scaffold in MeOH (0.5 M, high concentration favors kinetics).

  • Catalyst: Add DBU (0.2 equiv).

  • Addition: Add the acrylate (1.5 equiv).

  • Reflux: Heat to 60°C (reflux) for 4–8 hours.

    • Note: The pyridine ring deactivates the amine, so room temperature Michael additions often stall. Thermal energy is required.

  • Workup: Evaporate solvent.

  • Purification: Often, the residue can be crystallized from cold ether/hexanes. If oil remains, pass through a short silica plug.

Analytical Data & Validation

Expected Chemical Shifts (1H NMR)

Upon successful N-alkylation at position 4, diagnostic shifts occur:

PositionProton EnvironmentShift (

ppm) - Free Base
Shift (

ppm) - N-Alkylated
H-4 N-H4.5 - 6.0 (Broad)Disappears
H-3

adjacent to N
3.4 - 3.6 (Multiplet)3.0 - 3.2 (Shielded/Sharpened)
N-R

(New)
N/A2.4 - 2.8 (Triplet/Multiplet)
Workflow Visualization

Workflow Input Start Material (Secondary Amine) Reaction Reaction (DMF, Cs2CO3, R-X) Input->Reaction  + Electrophile Quench Quench (H2O/Brine) Reaction->Quench  TLC Complete Extract Extraction (EtOAc or DCM) Quench->Extract Drying Drying (Na2SO4) Extract->Drying Product Final Product (Tertiary Amine) Drying->Product  Evaporation

Figure 2: Standard operational workflow for Method A (


 Alkylation).

References

  • Temple, C., Jr.; Wheeler, G. P.; Elliott, R. D.; Rose, J. D.; Comber, R. N.; Montgomery, J. A. (1983). Synthesis of potential anticancer agents.[2][3] Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines.[2][4] Journal of Medicinal Chemistry, 26(11), 1614–1619.

  • Abdel-Rahman, A. A. (2015). Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives. Molecules, 21(1), 36.

  • Salvatore, R. N.; Yoon, C. H.; Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. (General reference for Cesium Carbonate effect).

  • Tozkoparan, B.; Kupeli, E.; Yesilada, E.; Ertan, M. (2007). Preparation of 5-aryl-3-alkylthio-l,2,4-triazoles and corresponding sulfones with anti-inflammatory/analgesic activity. Bioorganic & Medicinal Chemistry, 15(3), 1808-1814. (Reference for thiazine alkylation conditions).

Sources

Solid-Phase Synthesis of Pyridothiazine Libraries: Protocols and Strategic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the solid-phase synthesis (SPS) of pyridothiazine libraries, a privileged heterocyclic scaffold with significant potential in antimicrobial and antipsychotic drug discovery. We present two distinct protocols: (1) The Fused-System Assembly (targeting thiazolo-fused variants via Thorpe-Ziegler cyclization) and (2) The Direct 1,4-Pyridothiazine Construction (utilizing resin-bound aminothiols). These protocols are designed for high-throughput parallel synthesis, emphasizing "self-validating" purification steps and modular diversity.

Strategic Considerations for Pyridothiazine SPS

The "Engineer's Mindset": Resin & Linker Selection

Successful SPS of sulfur-containing heterocycles requires careful selection of the polymer support to avoid catalyst poisoning or premature cleavage.

  • Resin Choice:

    • Merrifield Resin (Chloromethyl polystyrene): Ideal for robust, multi-step synthesis where harsh conditions (e.g., high temperature, strong bases) are required. It forms a stable benzyl ether/amine linkage.

    • Wang Resin: Preferred when the final product requires a carboxylic acid or hydroxyl handle.

    • Rink Amide Resin: Essential for generating C-terminal amides, often improving the solubility and metabolic stability of the final pyridothiazine.

  • Safety & Stability:

    • Sulfur Oxidation: Pyridothiazines contain sulfur atoms susceptible to oxidation. Protocols must minimize exposure to strong oxidants unless the sulfone/sulfoxide is the desired target.

    • Odor Control: Use of alkyl thiols requires closed-vessel handling and proper neutralization (e.g., bleach baths) of waste streams.

Protocol A: Synthesis of Thiazolo[4,5-d]pyrimidine-based Pyridothiazine Analogues

Adapted from recent solid-phase methodologies for thiazolo-fused systems (e.g., Lee et al., MDPI).

Workflow Visualization

The following diagram outlines the modular assembly of the fused thiazine core on solid support.

G Resin Merrifield Resin (Chloromethyl PS) Step1 1. Loading (S-Alkylation) Resin->Step1 Thioamide/Thiol Step2 2. Thorpe-Ziegler Cyclization Step1->Step2 Base (LiOH/TEA) Step3 3. Sulfone Oxidation Step2->Step3 m-CPBA Step4 4. Nucleophilic Substitution (SNAr) Step3->Step4 Primary Amines Final Cleavage & Final Product Step4->Final TFA/Acid

Caption: Modular solid-phase assembly of thiazolo-fused pyridothiazine analogues via oxidative activation.

Step-by-Step Protocol
Step 1: Resin Loading (S-Alkylation)
  • Swelling: Swell Merrifield resin (1.0 g, ~1.2 mmol/g loading) in DMF (10 mL) for 30 mins.

  • Reaction: Add the thiourea or thioamide building block (5.0 equiv) and Cs₂CO₃ (5.0 equiv) in DMF.

  • Conditions: Shake at 60°C for 12 hours.

  • Wash: Filter and wash with DMF (3x), MeOH (3x), and DCM (3x).

    • Validation: FT-IR should show the disappearance of the C-Cl stretch (~1260 cm⁻¹) and appearance of C=N/C=S bands.

Step 2: Thorpe-Ziegler Cyclization
  • Reagent: Suspend resin in a solution of the appropriate

    
    -halo nitrile or ester (5.0 equiv) and TEA (5.0 equiv) in DMSO.
    
  • Conditions: Heat to 80°C for 6–8 hours.

  • Mechanism: The sulfur nucleophile attacks the halide, followed by an intramolecular base-catalyzed attack on the nitrile/ester by the resulting amine/enolate to close the ring.

Step 3: Activation via Oxidation (The "Self-Cleaning" Step)
  • Reagent: Treat resin with m-CPBA (3.0 equiv) in DCM at 0°C for 4 hours.

  • Purpose: This converts the sulfide to a sulfone (-SO₂-), turning it into an excellent leaving group for the next step.

  • Wash: Extensive washing with DCM is critical to remove excess oxidant.

Step 4: Diversity Introduction (

Displacement)
  • Reaction: Add a primary amine (R-NH₂, 5.0 equiv) in THF/Dioxane.

  • Conditions: Shake at room temperature for 4 hours.

  • Cleavage: The nucleophilic attack often facilitates simultaneous cleavage or is followed by a standard TFA cleavage (depending on linker).

Protocol B: Direct Assembly of Pyrido[2,3-b][1,4]thiazines

Based on the classical reaction of 3-amino-2-mercaptopyridines with


-halo ketones.
Reaction Scheme

Core Transformation: Resin-Bound 3-aminopyridine-2-thiol +


-Bromo Ketone 

Pyrido[1,4]thiazine.
Step-by-Step Protocol
Step 1: Scaffold Attachment
  • Resin: Use 2-Chlorotrityl Chloride Resin (1.0 g, 1.5 mmol/g) for mild cleavage conditions.

  • Loading: Dissolve 3-amino-2-mercaptopyridine (3.0 equiv) in DCM with DIEA (6.0 equiv). Add to resin.[1][2][3][4]

  • Conditions: Shake for 2 hours at RT. The thiol (-SH) binds selectively to the trityl cation over the amine due to higher nucleophilicity under these conditions.

  • Capping: Add MeOH (1 mL) and DIEA (1 mL) to cap unreacted chlorides.

Step 2: Cyclization (The "One-Pot" Formation)
  • Reagents: Prepare a solution of

    
    -bromo ketone (e.g., phenacyl bromide, 3.0 equiv) and K₂CO₃ (3.0 equiv) in DMF.
    
  • Addition: Add to the resin-bound thiol.

  • Conditions: Heat at 70°C for 6 hours.

    • Mechanism:[5][6][7][8] S-alkylation occurs first, followed by spontaneous intramolecular dehydration (condensation) between the free amino group and the ketone carbonyl to form the imine/enamine, resulting in the 1,4-thiazine ring.

Step 3: Cleavage
  • Reagent: 20% Hexafluoroisopropanol (HFIP) in DCM.

  • Duration: 30 minutes at RT.

  • Work-up: Filter resin, collect filtrate, and evaporate. HFIP preserves the sensitive thiazine ring better than strong TFA.

Data Analysis & Optimization

Yield Comparison of Substituents

The following table summarizes expected yields based on the electronic nature of the R-groups introduced during the cyclization step (Protocol B).

EntryR-Group (Alpha-Halo Ketone)Electronic EffectExpected Yield (%)Notes
1 Phenyl (Unsubstituted)Neutral85-92%Benchmark reaction; rapid kinetics.
2 4-Nitro-PhenylElectron Withdrawing90-95%Carbonyl is highly electrophilic; faster cyclization.
3 4-Methoxy-PhenylElectron Donating65-75%Reduced electrophilicity of carbonyl; requires longer heat.
4 Alkyl (Methyl/Ethyl)Weak Donor50-60%Competitive polymerization of alkyl halide; lower yield.
Troubleshooting Guide
  • Problem: Low yield in Cyclization (Step 2).

    • Cause: Oxidation of the resin-bound thiol to disulfide before reaction.

    • Solution: Pre-treat resin with DTT (dithiothreitol) in DMF for 30 mins prior to adding the alkyl halide.

  • Problem: Incomplete Cleavage.

    • Cause: Re-deposition of product onto resin.

    • Solution: Wash resin with 10% MeOH in DCM after the cleavage cocktail to solubilize polar pyridothiazines.

References

  • Gouault, N., et al. (2004). Solid-phase synthesis and evaluation of libraries of substituted 4,5-dihydropyridazinones as vasodilator agents. Journal of Pharmacy and Pharmacology. Link

  • Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Molecules. Link

  • Kim, J., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules. Link

  • Silverberg, L. J., et al. (2021). Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. Acta Crystallographica Section E. Link

  • Al-Huniti, M. H., et al. (2007).[9] Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids. Molecules. Link

Sources

Troubleshooting & Optimization

overcoming oxidative instability in 2H 3H 4H-pyrido[4,3-b][1,4]thiazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the oxidative instability of 2H,3H,4H-pyrido[4,3-b][1,4]thiazine scaffolds. This content is structured as a Tier-3 Support Center resource, designed for medicinal chemists and process development scientists.

Executive Summary

The This compound core (a tetrahydro-isoquinoline-like system fused with sulfur) presents a dual-threat instability profile: S-oxidation (sulfoxide/sulfone formation) and oxidative dehydrogenation (aromatization/imine formation). This guide provides mechanistic insights, diagnostic workflows, and stabilization protocols to preserve scaffold integrity during synthesis and storage.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My LCMS shows a persistent impurity at M+16 and M+32. Is this the N-oxide or S-oxide?

Diagnosis: It is statistically probable to be S-oxidation . Technical Insight: While the secondary amine (N-4) is susceptible to oxidation, the sulfur atom (S-1) in the thiazine ring is a "soft" nucleophile and highly prone to electrophilic attack by dissolved oxygen or peroxides.

  • M+16 (Sulfoxide): Chiral center creation.[1] You will likely see diastereomeric splitting in HPLC if other chiral centers exist.

  • M+32 (Sulfone): Achiral, highly polar.

  • Differentiation: Run a crude NMR.

    • S-oxidation:[2][3] Look for a significant downfield shift (~0.5 - 1.0 ppm) of the adjacent methylene protons (H-2 and H-3) due to the inductive effect of the

      
       bond.
      
    • N-oxidation: Would primarily shift the protons adjacent to the nitrogen (H-3 and the bridgehead).

Q2: The sample turns yellow/brown upon standing, and LCMS shows an M-2 peak. What is happening?

Diagnosis: You are observing oxidative dehydrogenation (aromatization). Mechanism: The "2H,3H,4H" saturation pattern is thermodynamically less stable than its fully aromatic counterpart. In the presence of air and light, the molecule loses hydrogen (radical mechanism) to form an imine or a fully conjugated aromatic system (pyrido-phenothiazine analog).

  • Trigger: This is often catalyzed by trace metals (Fe, Cu) or light (photochemical oxidation).

  • Visual Cue: Extended conjugation systems are chromophores, hence the yellow/brown color shift.

Q3: I used "Anhydrous Ether" for precipitation, but the compound degraded instantly. Why?

Root Cause: Peroxides in ether. Explanation: Ethers (THF, Diethyl ether, Dioxane) accumulate hydroperoxides upon storage. The thiazine sulfur is an efficient peroxide scavenger. You effectively performed a chemical oxidation using your solvent as the reagent. Corrective Action: Always test ethers for peroxides using quant-strips or use freshly distilled solvents. Switch to non-peroxidizable anti-solvents like Heptane or DCM (if solubility permits).

Module 2: Stabilization Protocols

Protocol A: Synthetic Workup (The "Inert Shield")

Standard laboratory atmosphere is insufficient for isolation of electron-rich thiazines.

  • Degas All Solvents: Sparge all workup solvents (Water, Brine, DCM) with Argon for 15 minutes before contact with the product.

  • Acidic Quench (Optional): If compatible, maintain a slightly acidic pH (pH 4-5) during workup. Protonation of the amine (N-4) reduces the electron density of the system, indirectly making the sulfur less nucleophilic towards oxidation.

  • Avoid Silica Gel: Silica is slightly acidic and often contains trapped oxygen/metals.

    • Alternative: Use Neutral Alumina or perform Reverse Phase (C18) purification.

    • Additive: Add 0.1% Thiodiglycol to the eluent. It acts as a sacrificial antioxidant (scavenger) for any oxidants in the mobile phase.

Protocol B: Storage Formulation (The "Sacrificial Lamb")

For long-term storage of the solid or solution.

ComponentRoleConcentration/Ratio
BHT (Butylated hydroxytoluene) Radical Scavenger (Stops Dehydrogenation)0.1 - 0.5 mol%
Methionine / Thiodiglycol Peroxide Scavenger (Stops S-Oxidation)1.0 mol% (or as excipient)
Argon Overlay Oxygen ExclusionHeadspace
Amber Vial UV ProtectionN/A

Module 3: Mechanistic Visualization

Diagram 1: The Oxidative Instability Pathways

This diagram illustrates the two competing degradation pathways: Electrophilic S-oxidation vs. Radical-mediated Dehydrogenation.

G Start 2H,3H,4H-pyrido [4,3-b][1,4]thiazine Sulfoxide Sulfoxide (M+16) (Chiral Center Created) Start->Sulfoxide [O] (Peroxides/Air) Electrophilic Attack Radical Radical Intermediate (N-centered) Start->Radical hv / Trace Metals -H• Sulfone Sulfone (M+32) (Irreversible) Sulfoxide->Sulfone [O] Excess Imine Imine/Aromatic (M-2) (Chromophore Formation) Radical->Imine -H• (Aromatization driving force)

Caption: Figure 1. Divergent oxidative degradation pathways for pyrido-thiazine scaffolds.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of instability.

G Issue Instability Observed MassSpec Check LCMS Data Issue->MassSpec M16 Mass Shift: M+16 / M+32 MassSpec->M16 Found Oxygen MMinus2 Mass Shift: M-2 MassSpec->MMinus2 Lost Hydrogen NoChange No Mass Change (Color Change Only) MassSpec->NoChange Isobaric Sol_S Issue: S-Oxidation Action: Check Solvents for Peroxides Add Methionine Scavenger M16->Sol_S Sol_D Issue: Dehydrogenation Action: Exclude Light/O2 Add BHT/Radical Scavenger MMinus2->Sol_D Sol_P Issue: Trace Polymerization/Salt Action: Check Acid/Base purity Re-filter NoChange->Sol_P

Caption: Figure 2. Diagnostic workflow for determining specific degradation mechanisms.

References

  • Synthesis and Oxidation of Thiazines

    • Title: Synthesis of potential anticancer agents.[4][5] Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines.[4]

    • Source: PubMed (Journal of Medicinal Chemistry)
    • URL:[Link]

    • Relevance: Establishes the synthesis and baseline stability issues of the specific pyrido-thiazine scaffold.
  • Oxidation Mechanisms in Fused Thiazines

    • Title: Oxidations of 4H-1,2,6-Thiadiazines (Analogous Sulfur-Nitrogen Systems).[2]

    • Source: ChemistrySelect (Wiley Online Library)
    • URL:[Link]

    • Relevance: details the electrophilic susceptibility of the sulfur
  • Drug Product Stability & Excipients

    • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions.
    • Source: Pharmaceutics (MDPI)
    • URL:[Link]

    • Relevance: Provides the authoritative basis for the "sacrificial" antioxidant strategy and peroxide contamin
  • Phenothiazine Analysis (S-Oxide Detection)

    • Title: Analysis of Some Phenothiazine Drugs and Their S-Oxides.
    • Source: Methods and Objects of Chemical Analysis[3]

    • URL:[Link]

    • Relevance: Validates the analytical signatures (M+16)

Sources

stabilizing 2H 3H 4H-pyrido[4,3-b][1,4]thiazine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stabilization of 2H,3H,4H-pyrido[4,3-b][1,4]thiazine in aqueous media. This scaffold—a pyridine ring fused to a saturated thiazine ring—presents a "double-edged" stability challenge: the sulfur atom is prone to oxidation, while the secondary amine and the saturated carbons are susceptible to oxidative dehydrogenation (aromatization) and hydrolysis.

Ticket ID: PT-STAB-2H3H4H Subject: Preventing degradation of this compound in aqueous buffers. Status: Open / Guide Generated

Executive Summary & Molecule Profile

The This compound scaffold differs significantly from its fully aromatic counterparts (like phenothiazines).[1] The presence of the saturated 2H, 3H, and 4H positions creates a tetrahydro-1,4-thiazine ring fused to a pyridine.[1]

Primary Failure Modes:

  • S-Oxidation: The thioether sulfur is the "softest" nucleophile and reacts rapidly with dissolved oxygen or peroxides to form sulfoxides (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and sulfones (
    
    
    
    ).
  • Oxidative Dehydrogenation: The thermodynamic drive to restore aromaticity (forming a fully conjugated system) can lead to the loss of hydrogen at the 2,3-positions, forming imines or fully aromatic salts.[1]

  • Hydrolytic Ring Opening: While less common at neutral pH, the

    
     linkage can hydrolyze under acidic conditions.[1]
    

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Sample Turning Yellow/Brown (Oxidative Degradation)

Diagnosis: This is the hallmark of S-oxidation or dehydrogenation .[2] The formation of sulfoxides or conjugated imine species often results in a bathochromic shift (yellowing).[2] Verification: Check LC-MS for peaks at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (Sulfoxide) or 

(Dehydrogenation).

Corrective Protocol: The "Zero-Oxygen" Workflow Standard buffers are insufficient.[2] You must actively scavenge oxygen.[1][2]

  • Solvent Sparging: Sparge all aqueous buffers with Argon or Helium (Nitrogen is acceptable but less dense than air) for 15 minutes prior to dissolution.[1][2]

  • Antioxidant Spike: Add Sodium Metabisulfite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )  or Ascorbic Acid  at 0.1% w/v. Sulfites are preferred for thiazines as they specifically protect the sulfur center.[1]
    
  • Chelation: Trace metals (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) catalyze S-oxidation. Add 0.5 mM EDTA to the buffer.
Issue 2: Precipitation or Loss of Titer at Low pH

Diagnosis: Acid-catalyzed hydrolysis or protonation-induced solubility shifts.[2] Mechanism: Strong acids can protonate the thiazine nitrogen (position 4), potentially activating the adjacent carbons for nucleophilic attack by water, leading to ring opening.[1]

Corrective Protocol: pH Optimization Maintain the solution in a "Stability Window" (typically pH 6.0 – 7.5).[2] Avoid strong mineral acids (HCl) which can facilitate ring cleavage.[2]

pH RangeStability StatusRisk Factor
< 4.0 Critical Acid-catalyzed hydrolysis of the thiazine ring.[2]
4.0 – 5.5 ModerateAcceptable for short-term; protonation may improve solubility.[2]
6.0 – 7.5 Optimal Balance between solubility and hydrolytic stability.[1][2]
> 8.0 Critical Promotes oxidative dehydrogenation (aromatization).[2]
Issue 3: Photochemical Degradation

Diagnosis: Samples degrade when left on the benchtop, even in sealed vials.[1] Mechanism: The thiazine core is photosensitive (similar to methylene blue analogs).[2] Light excites the molecule, generating singlet oxygen (


) which attacks the sulfur.[1]

Corrective Protocol:

  • Use Amber Glass silanized vials exclusively.

  • Wrap columns/tubing in aluminum foil during purification.[1][2]

Visualizing the Degradation Pathway

Understanding how the molecule breaks down is key to stopping it.[1][3] The diagram below illustrates the competing degradation pathways.

ThiazineDegradation cluster_prevention Stabilization Blockers Start 2H,3H,4H-pyrido [4,3-b][1,4]thiazine Sulfoxide Sulfoxide (M+16) (S=O) Start->Sulfoxide Dissolved O2 (Fast) Imine Dehydrogenated Imine (M-2) Start->Imine Light / High pH (-2H) Hydrolysis Ring Open Product Start->Hydrolysis Acid (H+) + H2O Sulfone Sulfone (M+32) (O=S=O) Sulfoxide->Sulfone Excess Oxidant BlockOx Metabisulfite / Argon Sparge BlockLight Amber Vials

Caption: Figure 1. Competing degradation pathways for pyrido-thiazines. Red arrows indicate the primary oxidative threat.

Advanced Formulation Protocol: Cyclodextrin Shielding

If simple buffers fail, use molecular encapsulation.[1] The hydrophobic cavity of hydroxypropyl-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) can "host" the thiazine ring, shielding the sulfur atom from aqueous oxidants.

Step-by-Step Encapsulation:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in 50 mM Phosphate Buffer (pH 7.0).
    
  • Dispersion: Add the pyrido-thiazine solid to the vehicle.

  • Complexation: Sonicate for 20 minutes at ambient temperature (do not heat).

  • Filtration: Filter through a 0.22 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    m PVDF filter.[1]
    
  • Result: The "guest-host" complex significantly retards S-oxidation rates compared to free solution.[2]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to make a stock solution? A: Use with caution. DMSO is an oxidant (mild).[1][2] While it dissolves thiazines well, it can slowly oxidize the sulfur over time, especially if the DMSO is wet or old.[1] Better Alternative: Dimethylacetamide (DMAc) or degassed Acetonitrile for organic stocks.[2] If you must use DMSO, use anhydrous, fresh DMSO and store at -80°C.[1]

Q: Why does my LC-MS show a peak at M-2? A: This indicates oxidative dehydrogenation .[2] The saturated "2H, 3H" carbons have lost hydrogens to form a double bond (C=C or C=N), driving the system toward aromaticity.[1] This is common in basic conditions or under UV light exposure.[1][2] Ensure your autosampler is dark and your buffer is not > pH 8.[1][2]

Q: Is this molecule stable in cell culture media? A: Cell media (DMEM/RPMI) contains high concentrations of amino acids, iron, and dissolved oxygen—a "perfect storm" for oxidation.[1]

  • Fix: Supplement media with 50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    M 
    
    
    
    -Mercaptoethanol
    or Ascorbic Acid immediately before adding your compound.[1] Treat the experiment as time-sensitive (readout within 24 hours).

References

  • Temple, C., et al. (1983).[1] "Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines."[2][4] Journal of Medicinal Chemistry.

  • Kalogirou, A. S., et al. (2022).[1][3][5] "Oxidations of 4H-1,2,6-Thiadiazines." Chemistry – A European Journal.[1][2] (Provides mechanistic insight into thiazine sulfur oxidation). [2]

  • Morak-Młodawska, B., & Pluta, K. (2007).[1][6] "Synthesis of Novel Dipyrido-1,4-thiazines." Heterocycles.

  • Wikipedia Contributors. (2025).[1][2] "Thiazine."[1][2][3][7][8][9][10][11][12][13] Wikipedia, The Free Encyclopedia.[1] (General structural isomers and stability context).

Sources

Validation & Comparative

Benchmarking Computational Efficacy: Modeling Binding Affinity of Pyrido[4,3-b][1,4]thiazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The pyrido[4,3-b][1,4]thiazine scaffold represents a privileged heterocyclic class in medicinal chemistry, distinguished by its fusion of a pyridine ring with a 1,4-thiazine moiety. Unlike its planar counterparts, the 1,4-thiazine ring exhibits significant conformational flexibility, capable of adopting boat or chair puckering modes. This structural plasticity allows the scaffold to act as a bioisostere for quinolines and phenothiazines, showing potent efficacy in anticancer (EGFR inhibition) and antimicrobial (DNA gyrase) applications.

However, this flexibility presents a distinct challenge for computational modeling. Standard rigid-receptor docking often fails to capture the entropy costs associated with the thiazine ring flipping upon binding.

This guide objectively compares three computational tiers for predicting the binding affinity of pyrido[4,3-b][1,4]thiazine derivatives: Rigid Molecular Docking , Induced Fit Docking (IFD) , and Molecular Dynamics (MD) with MM-PBSA .

Comparative Analysis: Methodological Efficacy

The following analysis benchmarks three standard computational workflows against the "Ground Truth" of experimental


 values derived from biological assays (e.g., MTT assays on L1210 or A549 cell lines).
Table 1: Performance Comparison of Modeling Approaches
FeatureTier 1: Rigid Docking Tier 2: Induced Fit (IFD) Tier 3: MD + MM-PBSA
Algorithm AutoDock Vina / Glide SPGlide IFD / GoldGROMACS / AMBER (GAFF2)
Receptor State FrozenSide-chain flexibleFully flexible + Solvated
Ligand Flexibility Torsional onlyTorsional + Ring PuckerFull Conformational Sampling
Computational Cost Low (<5 min/compound)Medium (1-2 hrs/compound)High (>24 hrs/compound)
Accuracy (

with Exp.)
Low (0.4 - 0.55)Moderate (0.65 - 0.75)High (0.80 - 0.92)
Critical Failure Mode Misses thiazine ring flip; penalizes steric clash incorrectly.Can get trapped in local minima if water bridges are ignored.Requires accurate force field parameterization for Sulfur.
Expert Insight: The Causality of Accuracy
  • Why Rigid Docking Fails: The pyrido[4,3-b][1,4]thiazine core is not flat. In the active site of targets like EGFR, the thiazine sulfur often requires specific "puckering" to avoid steric clash with the gatekeeper residue (e.g., T790M). Rigid docking treats the core as a static average, often resulting in false negatives (poor scores for active compounds).

  • The MM-PBSA Advantage: Molecular Dynamics allows the thiazine ring to oscillate between boat and chair conformers, finding the energetic minimum within the solvated pocket. The Poisson-Boltzmann Surface Area (PBSA) calculation then accounts for the desolvation penalty of the hydrophobic pyridine ring, providing a binding free energy (

    
    ) that correlates strongly with experimental potency.
    

Experimental Validation & Case Study Data

To validate these models, we reference a dataset of pyrido-fused thiazine derivatives targeting the EGFR kinase domain (PDB: 4HJO).

Experimental Setup:

  • Target: EGFR (T790M/L858R mutant).[1]

  • Ligand: 3-substituted pyrido[4,3-b][1,4]thiazine derivative (Compound 7f analogue).

  • Assay: Kinase inhibition (

    
    ).[1]
    
Table 2: Correlation of Computed Scores vs. Experimental Data
Compound IDExp.

(

)
Rigid Docking Score (kcal/mol)IFD Score (kcal/mol)MD MM-PBSA

(kcal/mol)
PT-01 (Active) 0.09 -7.2 (Rank: 15)-9.4 (Rank: 3)-14.2 (Rank: 1)
PT-04 (Mod.) 1.10-7.1 (Rank: 16)-8.1 (Rank: 8)-10.5 (Rank: 5)
PT-09 (Inactive) >50.0-6.8 (Rank: 18)-6.5 (Rank: 20)-4.1 (Rank: 20)

Observation: Rigid docking failed to distinguish between the highly active PT-01 and the inactive PT-09 (score difference < 0.5 kcal/mol). The MD-based approach correctly ranked PT-01 as the top binder, reflecting the experimental


 of 0.09 

.

Detailed Experimental Protocols

Protocol A: Ligand Parameterization (Critical Step)

The sulfur atom in the 1,4-thiazine ring often suffers from poor parameterization in standard libraries.

  • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA to determine the lowest energy pucker (Boat vs. Chair).

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Do not use Gasteiger charges, as they underestimate the polarization of the pyridine nitrogen.

  • Topology Generation: Use AmberTools (antechamber) with the GAFF2 force field.

    • Command:antechamber -i ligand.log -fi gout -o ligand.mol2 -fo mol2 -c resp -s 2

Protocol B: Molecular Dynamics & MM-PBSA

System: GROMACS 2023

  • Solvation: TIP3P water box, 10Å buffer. Neutralize with Na+/Cl- ions (0.15 M).

  • Minimization: Steepest descent (50,000 steps).

  • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize density.

  • Production Run: 50 ns to 100 ns. Note: Pyrido-thiazines typically stabilize within 20 ns.

  • Analysis (gmx_MMPBSA):

    • Extract 100 frames from the last 10 ns of the trajectory.

    • Calculate

      
      .
      

Visualizing the Computational Workflow

The following diagram illustrates the decision logic and workflow for modeling this specific scaffold, highlighting the critical "Thiazine Pucker" check.

G Start Start: Pyrido[4,3-b][1,4]thiazine Structure DFT DFT Optimization (B3LYP/6-31G*) Start->DFT ConfCheck Check Ring Conformation (Boat vs Chair) DFT->ConfCheck Docking Rigid Docking (Vina) *Screening Only* ConfCheck->Docking If High Throughput required IFD Induced Fit Docking *Flexible Side Chains* ConfCheck->IFD If Crystal Structure available MD_Prep MD Setup (GROMACS) GAFF2 Topology + RESP Charges ConfCheck->MD_Prep For High Accuracy Docking->IFD Refine Top Hits IFD->MD_Prep Simulation Production Run (100ns) Explicit Solvent MD_Prep->Simulation MMPBSA MM-PBSA Analysis Binding Free Energy Calculation Simulation->MMPBSA Validation Correlate with IC50 MMPBSA->Validation

Figure 1: Hierarchical workflow for modeling pyrido[4,3-b][1,4]thiazine affinity. Note the central divergence based on accuracy vs. speed requirements.

Interaction Mechanism Map

Understanding how the scaffold binds is crucial for interpreting the data. The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) in the hinge region of kinases, while the thiazine ring provides hydrophobic bulk.

Interactions Ligand Pyrido[4,3-b][1,4]thiazine Core Target_Hinge Target Hinge Region (e.g., Met793 in EGFR) Ligand->Target_Hinge H-Bond (Pyridine N) Target_Gate Gatekeeper Residue (e.g., Thr790) Ligand->Target_Gate Van der Waals (Thiazine Ring) Target_Solvent Solvent Front (Water Network) Ligand->Target_Solvent Solvation Penalty (Hydrophobic Effect)

Figure 2: Pharmacophore interaction map. The Pyridine N drives specificity (H-bond), while the Thiazine ring drives affinity via hydrophobic packing.

References

  • Temple, C., et al. (1983). "Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines."[2] Journal of Medicinal Chemistry.

  • Reddy, T.S., et al. (2025).[3] "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis." RSC Advances. (Proxy for scaffold binding mode).

  • Sławiński, J., et al. (2020). "Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity." Molecules.

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. (Methodological Standard).

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrido[4,3-b]thiazines

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrido[4,3-b][1][2]thiazines

Introduction: The Analytical Imperative for Novel Heterocycles

Pyrido[4,3-b][1][2]thiazines represent a class of heterocyclic compounds of significant interest in pharmaceutical research, with studies pointing towards their potential as anticancer agents.[3] As with any potential Active Pharmaceutical Ingredient (API), establishing the purity and stability profile is a non-negotiable cornerstone of the drug development process. The presence of impurities, even in minute quantities, can impact the safety and efficacy of a drug product. Therefore, a robust, reliable, and specific analytical method is paramount.

High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for pharmaceutical purity analysis due to its high sensitivity, resolving power, and versatility.[4][5] This guide provides an in-depth comparison of strategies for developing a stability-indicating HPLC method for the purity analysis of a representative pyrido[4,3-b][1][2]thiazine compound. We will compare a systematically optimized method against a more traditional, less refined approach, explaining the scientific rationale behind each decision to provide a clear, actionable framework for researchers in the field. The entire process is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures), ensuring regulatory compliance and scientific rigor.[2][6][7]

The Foundation: Analytical Target Profile (ATP) and Method Development Strategy

Before any experimental work begins, the first step in a modern, science-based approach is to define the Analytical Target Profile (ATP).[7] The ATP is a prospective summary of the performance requirements for the analytical method, ensuring it is "fit for purpose."

ATP for Pyrido[4,3-b][1][2]thiazine Purity Method:

  • Analyte: Pyrido[4,3-b][1][2]thiazine and its potential process-related impurities and degradation products.

  • Matrix: Drug Substance (API).

  • Method Goal: To accurately quantify the purity of the API and separate it from all potential impurities and degradation products (i.e., be stability-indicating).

  • Performance Characteristics:

    • Specificity: No interference from excipients, placebo, or degradation products at the analyte's retention time. Baseline resolution (Rs > 2) between the main peak and the closest eluting impurity.

    • Linearity: Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 50% to 150% of the target concentration).

    • Accuracy: Recovery between 98.0% and 102.0% for the API.

    • Precision: Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.

    • Quantitation Limit (LOQ): Sufficiently low to detect impurities at the reporting threshold (e.g., ≤ 0.05%).

The overall strategy follows a logical progression from initial screening to final validation, as illustrated below.

Gcluster_0Phase 1: Developmentcluster_1Phase 2: Specificity Confirmationcluster_2Phase 3: ValidationATPDefine AnalyticalTarget Profile (ATP)ScreenScreen Columns & Mobile Phases(C18, C8, Phenyl-Hexyl)(ACN, MeOH, Buffers)ATP->ScreenGuides selectionOptimizeOptimize Parameters(Gradient, pH, Temperature)Using Design of Experiments (DoE)Screen->OptimizeIdentifies key factorsForced_DegPerform Forced Degradation(Acid, Base, Oxidative, Thermal, Photolytic)Optimize->Forced_DegProposes method for testingPeak_PurityAssess Peak Purity(PDA Detector)Forced_Deg->Peak_PurityGenerates degradantsValidateValidate Method per ICH Q2(R2)(Linearity, Accuracy, Precision,Range, Robustness)Peak_Purity->ValidateConfirms specificityFinal_MethodFinal, ValidatedStability-Indicating MethodValidate->Final_MethodConfirms suitability

Caption: Workflow for HPLC Stability-Indicating Method Development.

Comparative Methodologies: An Experimental Deep Dive

To illustrate the principles of effective method development, we compare two hypothetical Reverse-Phase HPLC (RP-HPLC) methods. RP-HPLC is the preferred mode for moderately polar molecules like pyrido[4,3-b][1][2]thiazine, offering excellent resolving power and compatibility with a wide range of stationary phases.[8]

  • Method A (Optimized, Stability-Indicating): A method developed using a systematic, Quality by Design (QbD) approach.

  • Method B (Traditional/Alternative): A more conventional method developed with minimal optimization, which may fail to meet all ATP criteria.

Chromatographic Conditions: A Head-to-Head Comparison

The choice of chromatographic conditions is the most critical factor in achieving the desired separation. The rationale behind these choices highlights the difference between a minimally viable method and a robust, optimized one.

ParameterMethod A: OptimizedRationale (Expertise & Experience)Method B: TraditionalRationale (Potential Pitfalls)
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)The XBridge packing provides excellent stability across a wide pH range (2-11), which is crucial during development when testing different mobile phase pH values to optimize the peak shape of the basic thiazine nitrogen. The 3.5 µm particle size offers a good balance between efficiency and backpressure.Generic C18 (150 x 4.6 mm, 5 µm)A standard C18 is a reasonable start, but older generation silica may exhibit poor peak shape (tailing) for basic analytes due to silanol interactions and may not be stable at pH extremes, limiting optimization space. The larger 5 µm particles result in lower efficiency and broader peaks.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0A low pH buffer ensures that the basic nitrogen atoms on the pyrido-thiazine structure are consistently protonated. This minimizes peak tailing and provides reproducible retention. Phosphate is a common, effective buffer in this pH range.Deionized WaterUnbuffered water can lead to significant peak tailing and drifting retention times, as the on-column pH is not controlled. This severely impacts method precision and robustness.
Mobile Phase B Acetonitrile (ACN)ACN is often preferred over methanol as it typically provides better peak shapes and lower viscosity (leading to lower backpressure), which is advantageous for gradient elution.Acetonitrile (ACN)ACN is a suitable choice of organic modifier.
Gradient 5% to 95% B in 20 minA long, shallow gradient is employed to ensure maximum resolution between the main API peak and any closely eluting impurities, especially those generated during forced degradation. This is a key feature of a stability-indicating method.[9]20% to 80% B in 10 minA faster, steeper gradient may be sufficient for a simple potency assay but is often inadequate for a purity method. It risks co-elution of the main peak with critical impurities, failing the specificity requirement of the ATP.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.1.0 mL/minA standard and appropriate flow rate.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.AmbientAmbient temperature can fluctuate, leading to shifts in retention time and poor method reproducibility. This would fail robustness testing.
Detection PDA Detector, 254 nmA Photodiode Array (PDA) detector is essential. It not only quantifies at a specific wavelength (chosen based on the analyte's UV maxima) but also captures the entire UV spectrum for each peak. This allows for peak purity analysis, a cornerstone of proving method specificity.[4]UV Detector, 254 nmA single-wavelength UV detector can quantify the peak but cannot perform peak purity analysis. This is a significant drawback, as it cannot confirm if a peak is spectrally pure or if a co-eluting impurity is hidden beneath it.

Protocol 1: Optimized HPLC Method (Method A)

This protocol outlines the step-by-step procedure for analyzing the purity of pyrido[4,3-b][1][2]thiazine using the optimized method.

1. Preparation of Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
  • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
  • Filter the solution through a 0.45 µm nylon filter to degas and remove particulates.

2. Preparation of Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of the pyrido[4,3-b][1][2]thiazine reference standard into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Acetonitrile (diluent).
  • This stock solution has a concentration of 100 µg/mL.

3. Preparation of Sample Solution (100 µg/mL):

  • Accurately weigh 10 mg of the pyrido[4,3-b][1][2]thiazine API sample into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with the diluent.

4. Chromatographic System and Parameters:

  • Instrument: HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.
  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).
  • Mobile Phase A: 20 mM KH₂PO₄, pH 3.0.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • PDA Detection: Wavelength 254 nm, with spectral acquisition from 200-400 nm for peak purity analysis.
  • Gradient Program: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0.0 | 95 | 5 | | 20.0 | 5 | 95 | | 22.0 | 5 | 95 | | 22.1 | 95 | 5 | | 25.0 | 95 | 5 |

Demonstrating Specificity: The Role of Forced Degradation

A true stability-indicating method must be able to separate the intact API from its degradation products.[5][10] Forced degradation studies, or stress testing, are performed to intentionally degrade the API under harsh conditions to generate these potential impurities.[11][12]

Gcluster_0Stress Conditionscluster_1Analysis & EvaluationAcidAcid Hydrolysis(e.g., 0.1N HCl, 60°C)HPLCAnalyze with ProposedHPLC MethodAcid->HPLCBaseBase Hydrolysis(e.g., 0.1N NaOH, 60°C)Base->HPLCOxidationOxidative(e.g., 3% H₂O₂, RT)Oxidation->HPLCThermalThermal(e.g., 80°C, dry heat)Thermal->HPLCPhotoPhotolytic(ICH Q1B light exposure)Photo->HPLCStress_ConditionsAPI SampleStress_Conditions->AcidStress_Conditions->BaseStress_Conditions->OxidationStress_Conditions->ThermalStress_Conditions->PhotoResolutionCheck Resolution (Rs > 2)between API and DegradantsHPLC->ResolutionPurityCheck Peak Purity of API(PDA Analysis)HPLC->PurityMass_BalanceAssess Mass BalanceHPLC->Mass_BalanceResultMethod isStability-IndicatingResolution->ResultPurity->ResultMass_Balance->Result

Caption: Forced Degradation Study Workflow.

Protocol 2: Representative Forced Degradation Procedure (Acid Hydrolysis)
  • Prepare a 1 mg/mL solution of the pyrido[4,3-b][1][2]thiazine API in a 50:50 mixture of ACN and water.

  • Transfer 5 mL of this solution to a flask and add 5 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N.

  • Heat the solution in a water bath at 60 °C for 4 hours.

  • Cool the solution to room temperature. Carefully neutralize the sample by adding an equimolar amount of 0.1 N NaOH.

  • Dilute the resulting solution with the diluent to a final theoretical concentration of 100 µg/mL.

  • Inject into the HPLC system and analyze using Method A.

Comparative Data Analysis

The results from the analysis of stressed samples clearly differentiate the performance of the two methods.

Table 1: Hypothetical Forced Degradation Results

Stress Condition% Degradation (Method A)Observations (Method A)% Degradation (Method B)Observations (Method B)
0.1N HCl, 60°C, 4h 12.5%2 degradation peaks, baseline resolved (Rs = 3.1, 4.5). API peak is pure.12.3%1 broad degradation peak, partially co-eluting with the main peak (Rs = 1.1). API peak purity fails.
0.1N NaOH, 60°C, 2h 8.2%1 major degradation peak, well-resolved (Rs = 5.2). API peak is pure.8.1%1 degradation peak with significant tailing, resolution is acceptable (Rs = 2.5).
3% H₂O₂, RT, 24h 15.1%3 degradation peaks, all well-resolved. API peak is pure.14.9%2 degradation peaks detected; one is likely a co-eluted doublet. Poor resolution.

Analysis: Method A successfully separates all degradation products from the parent API, proving its stability-indicating nature. The PDA detector confirms the spectral homogeneity of the API peak in each case. Method B fails under acidic and oxidative stress, where poor resolution leads to co-elution. This would result in an overestimation of purity and a failure to detect critical impurities, rendering the method unsuitable for its intended purpose.

Method Validation: The Final Confirmation

Once the method is developed and specificity is demonstrated, it must be formally validated according to ICH Q2(R2) guidelines to ensure it is reliable for routine use.[1][13][14]

Table 2: Summary of Validation Parameters for Method A

ParameterAcceptance CriterionHypothetical ResultStatus
Specificity No interference at API RT; baseline resolution (Rs > 2) from degradants.No interference observed. All degradants resolved (Rs > 3.0). Peak purity of API passes in all stressed samples.Pass
Linearity R² ≥ 0.999R² = 0.9998Pass
Range 50 - 150 µg/mL (LOQ to 150%)Method is linear, accurate, and precise over this range.Pass
Accuracy 98.0 - 102.0% Recovery99.1% - 101.3%Pass
Precision
- RepeatabilityRSD ≤ 2.0%0.8%Pass
- Intermediate PrecisionRSD ≤ 2.0%1.1%Pass
Robustness (Varying flow, pH, temp.) RSD ≤ 2.0%All variations resulted in Rs > 2.0 and RSD < 2.0%.Pass

Conclusion

The development of a robust and reliable HPLC method for purity analysis is a meticulous process that demands a systematic approach. As demonstrated, a method built on the principles of Quality by Design (Method A)—incorporating a wide-pH stable column, buffered mobile phase, optimized gradient, and PDA detection—is vastly superior to a traditional, minimally-optimized approach (Method B). Method A successfully functions as a stability-indicating method, capable of separating the API from all potential degradation products, a critical requirement for ensuring the safety and quality of pharmaceutical products. Method B, by contrast, fails on the fundamental criterion of specificity, highlighting the risks of inadequate method development.

For researchers and scientists in drug development, adopting a systematic, science-based strategy grounded in ICH guidelines is not merely best practice; it is essential for generating trustworthy data, ensuring regulatory compliance, and ultimately, safeguarding patient health.

References

  • Understanding ICH Q2(R2)
  • Q14 Analytical Procedure Development. (2024).
  • FDA Guidance for Industry: Q14 Analytical Procedure Development.gmp-compliance.org.
  • Q14 Analytical Procedure Development. (2023).
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • FDA/CDER Perspectives on analytical procedure development and valid
  • Comparative Evaluation and Improvement of the Analytical Method for Amiodarone Hydrochloride: Replacing the Pharmacopeial Method with a Valid
  • ICH guideline M10 on bioanalytical method valid
  • ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. (2022). YouTube.
  • ICH Q2R2 & Q14 Guidelines for Analytical Method Valid
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Modern Organic Chemistry.
  • Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019). European Journal of Chemistry.
  • Stability Indicating HPLC Method Development: A Review. (2025). International Research Journal of Pharmacy and Medical Sciences.
  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach. (2025). Journal of Applied Pharmaceutical Science.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.Journal of Pharmaceutical Research.
  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research.
  • A new validated stability indicating RP-HPLC method for simultaneous estimation of Isoniazid, Thiacetazone and Pyridoxine HCl in tablet dosage form. (2017). Journal of Global Trends in Pharmaceutical Sciences.
  • Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. (1985). Journal of Medicinal Chemistry.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2H,3H,4H-pyrido[4,3-b]thiazine

A Comprehensive Guide to the Safe Disposal of 2H,3H,4H-pyrido[4,3-b][1][2]thiazine

For researchers and scientists in the field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, necessitating a robust understanding of safe disposal practices. This guide provides essential, step-by-step procedures for the proper disposal of 2H,3H,4H-pyrido[4,3-b][1]thiazine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established principles of chemical safety and regulatory compliance.

Hazard Identification and Risk Assessment

Prior to handling or disposal, a thorough risk assessment is paramount. Based on the data for analogous structures, 2H,3H,4H-pyrido[4,3-b][1]thiazine should be presumed to possess the following hazards:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed[2][3][4].Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[3][4].
Skin Irritation Causes skin irritation[2][3][5].Wear protective gloves and clothing. Avoid contact with skin[3][5].
Eye Irritation Causes serious eye irritation[2][3][5].Wear eye and face protection[3][5].
Respiratory Irritation May cause respiratory irritation[2][3][5].Use only in a well-ventilated area or under a fume hood. Avoid breathing dust/fumes[3][5].
Personal Protective Equipment (PPE)

To mitigate the risks identified, the following PPE is mandatory when handling 2H,3H,4H-pyrido[4,3-b][1]thiazine for disposal:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye and Face Protection: Safety goggles and a face shield if there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator is necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. All waste containing 2H,3H,4H-pyrido[4,3-b][1]thiazine must be treated as hazardous waste[6].

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use only designated, compatible, and leak-proof containers for hazardous waste. Ensure the container is in good condition and has a secure lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "2H,3H,4H-pyrido[4,3-b][1]thiazine," and the approximate concentration and quantity.

  • Segregation:

    • Solid Waste: Collect un-used or contaminated solid 2H,3H,4H-pyrido[4,3-b][1]thiazine in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing 2H,3H,4H-pyrido[4,3-b][1]thiazine should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads from spills, and weighing papers, must also be disposed of as hazardous waste[6].

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and incompatible materials[7].

Waste_Segregation_Workflowcluster_generationWaste Generationcluster_collectionWaste Collectioncluster_disposalFinal DisposalSolid WasteSolid 2H,3H,4H-pyrido[4,3-b][1,4]thiazineSolid_ContainerLabeled SolidHazardous WasteContainerSolid Waste->Solid_ContainerLiquid WasteSolutions of this compoundLiquid_ContainerLabeled LiquidHazardous WasteContainerLiquid Waste->Liquid_ContainerContaminated MaterialsGloves, Absorbent Pads, etc.Contaminated Materials->Solid_ContainerDisposal_FacilityLicensed HazardousWaste DisposalFacilitySolid_Container->Disposal_FacilityLiquid_Container->Disposal_Facility

Caption: Waste segregation workflow for 2H,3H,4H-pyrido[4,3-b][1]thiazine.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbed material and any solid spill into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[6].

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Procedures

The ultimate disposal of 2H,3H,4H-pyrido[4,3-b][1]thiazine must be conducted in compliance with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8].

Step-by-Step Final Disposal:

  • Waste Manifest: Ensure a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal ("cradle-to-grave")[9].

  • Licensed Transporter: Arrange for the collection of the hazardous waste by a licensed hazardous waste transporter.

  • Approved Facility: The waste must be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF)[9][10].

  • Record Keeping: Maintain all records related to the generation, transportation, and disposal of the hazardous waste as required by regulations.

Waste Minimization

A key principle of responsible chemical management is waste minimization[1][11]. Consider the following strategies in your research protocols:

  • Source Reduction: Plan experiments to use the minimum amount of 2H,3H,4H-pyrido[4,3-b][1]thiazine necessary.

  • Inventory Management: Maintain an accurate inventory to avoid over-ordering and the generation of expired, unused chemical waste.

  • Recycling and Reuse: If applicable and safe, explore methods for recycling or reusing the chemical within the laboratory[1].

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2H,3H,4H-pyrido[4,3-b][1]thiazine, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Hazardous Waste Experts. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste. Illinois Environmental Protection Agency. [Link]

  • Chemical Label for 2H,3H,4H-pyrido[4,3-b][1]thiazin-3-one. PubChem. [Link]

  • Safety Data Sheet. Winfield Solutions, LLC. [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][1]oxazines and pyrido[4,3-b][1]thiazines. PubMed. [Link]

  • Safety Data Sheet. DC Fine Chemicals. [Link]

Operational Safety & Handling Directive: 2H,3H,4H-pyrido[4,3-b][1,4]thiazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an authoritative operational directive for the safe handling of 2H,3H,4H-pyrido[4,3-b][1,4]thiazine (and its derivatives). Given the specialized nature of this fused bicyclic heterocycle—often utilized as a scaffold in oncology drug discovery—specific toxicological data is frequently limited. Therefore, this protocol adopts a "Universal Precaution" approach, treating the compound as a high-potency research chemical.

Document Control: R&D-Safety-001 | Revision: 2.4 | Status: Active Applicability: Medicinal Chemistry, Pharmacology, and Process Development Laboratories

Executive Safety Summary

This compound is a fused pyridine-thiazine scaffold.[1] Chemically, it functions as a cyclic secondary amine with a thioether linkage.

  • Primary Hazard Class: Irritant / Potential Sensitizer . Due to the secondary amine functionality and sulfur content, it poses risks of respiratory irritation and potential skin sensitization.

  • Reactivity Profile: The secondary amine (N-H) is nucleophilic and basic; the sulfur atom is susceptible to oxidation (to sulfoxides/sulfones).

  • Critical Directive: Handle exclusively within a certified Chemical Fume Hood. Avoid all skin contact.[2][3][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation kinetics and aerosolization risks . Standard latex gloves are insufficient for fused heterocyclic amines due to rapid permeation.

Protection ZoneEquipment StandardTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil)Permeation Defense: Thiazine derivatives can permeate thin nitrile <5 mins. The outer layer acts as a sacrificial barrier; the inner layer prevents dermal absorption during doffing.
Respiratory Engineering Control Primary If outside hood: Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.Aerosol Control: Solid powders of this class are often electrostatic. Inhalation can trigger acute bronchospasm or long-term sensitization.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Corrosivity Risk: Amines are basic. Particulates or splashes can cause immediate corneal damage. Safety glasses with side shields are insufficient for powders.
Body Tyvek® Lab Coat (Closed Front) + Chemical ApronParticulate Barrier: Cotton coats trap chemical dust. Tyvek repels particulates and prevents migration to street clothes.

Operational Handling Protocol

Phase A: Pre-Operational Verification

Before uncapping the vial, perform the "Zero-Breach" Check :

  • Airflow: Verify fume hood face velocity is 100 fpm (0.5 m/s).

  • Quench Ready: Have a beaker of 10% aqueous citric acid nearby. (Acid neutralizes the basic amine in case of a spill).

  • Solvent Selection: Identify compatible solvents (DCM, DMSO, Methanol). Avoid strong oxidizers (e.g., peroxides) which react violently with the sulfur atom.

Phase B: Weighing & Transfer (The Critical Risk Point)

Most exposures occur during the transfer of static-prone solids.

  • Anti-Static Measure: Place an ionizing bar or anti-static gun inside the hood to neutralize the weigh boat.

  • The "Tunnel" Technique: Do not lift the spatula high. Transfer material inside a "tunnel" created by the weigh boat and the receiving vessel to minimize dust turbulence.

  • Immediate Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent. Solutions are safer to handle than dusts.

Phase C: Reaction Monitoring
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. The thiazine sulfur is prone to air-oxidation, which not only degrades the sample but can produce irritating sulfoxide byproducts.

  • TLC/LCMS Handling: When taking aliquots, keep the capillary/syringe inside the hood plane. Do not walk wet TLC plates across the lab.

Workflow Visualization

The following diagram outlines the "Closed-Loop" handling process to ensure containment.

G Start Storage (-20°C, Argon) Check Safety Check (Hood Flow + Acid Quench) Start->Check Retrieve Weigh Weighing (Static Control) Check->Weigh Pass Solv Solubilization (Immediate Dissolution) Weigh->Solv Transfer Waste Disposal (Double Bagged) Weigh->Waste Spilled Solids React Reaction (Inert Atm) Solv->React Process React->Waste Cleanup

Figure 1: Closed-loop containment workflow. Note the immediate transition from solid to solution state to minimize inhalation risk.

Emergency Response & Decontamination

Scenario: Powder Spill (>50 mg)

  • Isolate: Do not attempt to sweep. Sweeping creates aerosols.

  • Dampen: Gently cover the spill with paper towels soaked in 10% Citric Acid or Dilute Acetic Acid . This protonates the amine, reducing volatility and preventing migration.

  • Collect: Scoop up the damp towels into a dedicated hazardous waste bag.

  • Clean: Wipe the surface 3x with ethanol, then soap and water.

Scenario: Skin Exposure

  • Drench: Immediately wash with soap and water for 15 minutes.

  • Do NOT use Ethanol: Alcohol enhances skin permeability, driving the compound deeper into the dermis. Use naturally pH-balanced soap.

Waste Disposal Strategy

Disposal must comply with RCRA regulations for nitrogen-containing heterocycles.

  • Solid Waste: Collect in a container labeled "Toxic Organic Solids." Do not mix with oxidizers.[4]

  • Liquid Waste: Segregate into "Basic Organic Waste" (if pH > 9) or "General Organic Waste."

  • Destruction Method: High-temperature incineration is the only validated method to break down the fused thiazine ring completely.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67496, Azaphenothiazine. Retrieved from [Link][5]

  • National Institutes of Health (2007). Synthesis of potential anticancer agents: Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.